molecular formula C10H13NO B092362 4-(Pyrrolidin-1-yl)phenol CAS No. 1008-97-5

4-(Pyrrolidin-1-yl)phenol

Katalognummer: B092362
CAS-Nummer: 1008-97-5
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: UUIJPHGPERPMIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrrolidin-1-yl)phenol is a chemical building block of significant interest in medicinal chemistry and drug discovery, primarily due to its incorporation of the privileged pyrrolidine scaffold. The saturated pyrrolidine ring is a widely utilized feature in the development of bioactive molecules because it enhances molecular complexity and three-dimensional coverage, which can improve binding specificity and optimize pharmacokinetic properties compared to flat aromatic structures . This compound synergistically combines the pyrrolidine moiety with a phenolic group, making it a valuable intermediate for constructing novel compounds for various research applications. Its utility is demonstrated in synthetic protocols for creating potential therapeutic agents, such as its role as a precursor in the synthesis of complex macrocyclic structures investigated as multitarget kinase inhibitors with antiproliferative activities . Researchers employ this compound to develop novel molecules targeting a range of conditions, leveraging the pyrrolidine scaffold's prevalence in FDA-approved drugs for treating central nervous system diseases, inflammation, and bacterial infections . As a key synthetic intermediate, this compound is strictly for use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-pyrrolidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIJPHGPERPMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905748
Record name 4-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-97-5
Record name 4-(1-Pyrrolidinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(1-Pyrrolidinyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1-pyrrolidinyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-yl)phenol from 4-aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-(Pyrrolidin-1-yl)phenol, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available precursor, 4-aminophenol. This document details the proposed reaction, experimental protocol, and characterization of the final product.

Introduction

This compound is a bifunctional organic molecule incorporating a phenolic hydroxyl group and a tertiary amine integrated into a pyrrolidine ring. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential biological activities.[1] The electron-donating pyrrolidine ring can modulate the electronic properties of the phenol moiety, influencing its reactivity and potential as a pharmacophore.[1] Derivatives of this scaffold have been investigated for various therapeutic applications, underscoring the importance of efficient and well-characterized synthetic routes.

This guide outlines a proposed synthesis of this compound via the direct N-alkylation of 4-aminophenol with 1,4-dibromobutane. While direct alkylation of aminophenols can sometimes lead to a mixture of N- and O-alkylated products, this protocol is designed to favor the formation of the desired N-alkylated product.

Proposed Synthetic Pathway

The synthesis of this compound from 4-aminophenol is proposed to proceed via a nucleophilic substitution reaction. In this reaction, the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbon atoms of 1,4-dibromobutane. The use of a suitable base is crucial to facilitate the reaction by deprotonating the aminophenol. A second intramolecular nucleophilic substitution then leads to the formation of the pyrrolidine ring.

Synthetic_Pathway cluster_reactants Reactants 4-Aminophenol 4-Aminophenol Reactants_plus + 4-Aminophenol->Reactants_plus 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Reactants_plus Product This compound Reaction_arrow K2CO3, DMF Heat Reactants_plus->Reaction_arrow Reaction_arrow->Product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 4-aminophenol and 1,4-dibromobutane.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Purity
4-Aminophenol123-30-8109.13>98%
1,4-Dibromobutane110-52-1215.90>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Ethyl Acetate141-78-688.11ACS Grade
Hexane110-54-386.18ACS Grade
Deionized Water7732-18-518.02-
Anhydrous Sodium Sulfate7757-82-6142.04-

3.2. Reaction Parameters

ParameterValue
Stoichiometry (4-Aminophenol:1,4-Dibromobutane:K₂CO₃)1 : 1.1 : 2.5
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature80-90 °C
Reaction Time12-24 hours
AtmosphereInert (Nitrogen or Argon)

3.3. Detailed Procedure

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminophenol (e.g., 10.91 g, 0.1 mol) and anhydrous potassium carbonate (e.g., 34.55 g, 0.25 mol).

  • Add anhydrous N,N-dimethylformamide (DMF, e.g., 200 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Slowly add 1,4-dibromobutane (e.g., 23.75 g, 0.11 mol) to the reaction mixture dropwise using a dropping funnel.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water (e.g., 500 mL) and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Product Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

4.1. Spectroscopic Data

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.75 (s, 1H, -OH), 6.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.50 (d, J = 8.8 Hz, 2H, Ar-H), 3.15-3.05 (m, 4H, N-CH₂), 1.95-1.85 (m, 4H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 150.1, 141.2, 115.9, 112.4, 47.8, 25.1
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₀H₁₄NO: 164.11; found: 164.11

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dry glassware - Add reactants and solvent - Inert atmosphere Start->Reaction_Setup Reaction Reaction: - Heat to 80-90 °C - Stir for 12-24 h - Monitor by TLC Reaction_Setup->Reaction Workup Work-up: - Quench with water - Extraction with Ethyl Acetate - Brine wash Reaction->Workup Purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow.

Discussion and Safety Considerations

The proposed synthesis of this compound is a straightforward method for accessing this valuable compound. However, a key consideration is the potential for O-alkylation as a side reaction. The use of a polar aprotic solvent like DMF and a moderate base such as potassium carbonate is intended to favor N-alkylation. The purification of the crude product by column chromatography is essential to isolate the desired product from any unreacted starting materials and potential side products, such as the O-alkylated isomer or N,O-dialkylated product.

Safety Precautions:

  • 4-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction.

  • 1,4-Dibromobutane: Causes skin irritation and serious eye irritation.

  • N,N-Dimethylformamide (DMF): A reproductive toxin and can be harmful if inhaled or absorbed through the skin.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This technical guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions to improve yield and selectivity based on their specific laboratory settings and analytical capabilities.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)phenol is a phenolic organic compound that incorporates a pyrrolidine ring at the para position of the phenol. This substitution significantly influences the molecule's physicochemical properties and potential biological activity. The presence of the nitrogen-containing heterocyclic ring introduces basicity and alters the electron density of the phenolic ring, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details on its synthesis, and explores its potential involvement in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including drug development, where factors like solubility and lipophilicity govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound and its isomers are summarized below.

Table 1: Core Physicochemical Properties of this compound and Related Isomers

PropertyThis compound3-(Pyrrolidin-1-yl)phenol2-(Pyrrolidin-1-yl)phenol
Molecular Formula C₁₀H₁₃NO[1]C₁₀H₁₃NO[2]C₁₀H₁₃NO
Molecular Weight 163.22 g/mol [1]163.22 g/mol [2]163.22 g/mol
CAS Number 1008-97-5[1]25912-16-7[2]4787-77-3[3]
Melting Point Data not available125-128 °C[2]108-112 °C
Boiling Point Predicted: 279.1±23.0 °CData not availableData not available
Aqueous Solubility Data not availableData not availableInsoluble in water
pKa Predicted: 10.30±0.30Data not availablePredicted: 10.30±0.30
logP (XlogP3) Predicted: 3.2Data not availableData not available

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Buchwald-Hartwig amination.[4][5][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[4]

Reaction Scheme:

General Experimental Protocol (based on Buchwald-Hartwig amination):

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Reagents: Add 4-halophenol (e.g., 4-bromophenol or 4-iodophenol) and pyrrolidine to the reaction vessel.

  • Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Determination of Physicochemical Properties

Standard experimental procedures for the determination of the key physicochemical properties are outlined below.

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Boiling Point: For non-volatile compounds, the boiling point can be determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid boils and condenses is recorded.

Aqueous Solubility: The shake-flask method is a common technique to determine aqueous solubility. An excess amount of the compound is added to a known volume of water and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the aqueous phase is then determined by a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

pKa Determination: The pKa of the phenolic hydroxyl group can be determined by potentiometric titration or UV-Vis spectrophotometry.[7] In a potentiometric titration, a solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored. The pKa is the pH at the half-equivalence point. In the spectrophotometric method, the UV-Vis spectrum of the compound is recorded at different pH values. The change in absorbance at a specific wavelength is used to calculate the pKa.[7]

logP Determination: The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of octanol and water. After shaking to reach equilibrium, the concentration of the compound in both the octanol and water phases is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]

Potential Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, derivatives of pyrrolidine have been shown to modulate inflammatory responses through the Toll-like receptor (TLR) signaling pathway. Specifically, some pyrrolidine-containing compounds have been found to inhibit TLR4 signaling, which plays a crucial role in the innate immune response.

TLR4 signaling is initiated upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. This leads to the activation of two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[3][9][10][11]

  • MyD88-dependent pathway: This pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[1][3][9][12]

  • TRIF-dependent pathway: This pathway results in the activation of IRF3 and the production of type I interferons.[13][14][15][16]

The potential for this compound to modulate this pathway makes it an interesting candidate for further investigation in the context of inflammatory diseases.

Putative TLR4 Signaling Pathway

TLR4_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRIF TRIF TLR4_MD2->TRIF recruits (endosomal) IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to TRAF3 TRAF3 TRIF->TRAF3 recruits TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi activates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_n IRF3 IRF3->IRF3_n dimerizes & translocates to ProInflammatory_Genes Pro-inflammatory Genes NFkB_n->ProInflammatory_Genes induces TypeI_IFN_Genes Type I IFN Genes IRF3_n->TypeI_IFN_Genes induces

Putative TLR4 Signaling Pathway

Conclusion

This compound is a molecule with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While there is a lack of comprehensive experimental data on its physicochemical properties, the available information on its isomers and related compounds provides a basis for future research. The likely involvement of pyrrolidine-containing phenols in modulating inflammatory signaling pathways, such as the TLR4 pathway, highlights a promising area for therapeutic exploration. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

In-Depth Technical Guide: Characterization of 4-(Pyrrolidin-1-yl)phenol (CAS Number 1008-97-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the chemical compound 4-(1-pyrrolidinyl)phenol, identified by CAS number 1008-97-5. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its physicochemical properties, spectroscopic profile, synthesis, and potential biological relevance.

Chemical Identity and Physical Properties

4-(1-pyrrolidinyl)phenol is a substituted phenol derivative incorporating a pyrrolidine ring. It is also known as p-(1-pyrrolidinyl)phenol. This compound typically presents as a white crystalline powder.[1]

PropertyValueReference
CAS Number 1008-97-5
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [2]
Melting Point 147 °C
Appearance White crystalline powder[1]

Spectroscopic Characterization Data

The structural elucidation of 4-(1-pyrrolidinyl)phenol is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure of 4-(1-pyrrolidinyl)phenol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 2.1.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8d2HAr-H ortho to -OH
~ 6.5d2HAr-H ortho to -N(CH₂)₂
~ 3.2t4H-N-(CH₂)₂-
~ 2.0t4H-CH₂-CH₂-
~ 8.5 - 9.5br s1HAr-OH

Note: The chemical shift of the phenolic proton (-OH) is variable and dependent on solvent and concentration.

Table 2.1.2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 150C-OH
~ 140C-N
~ 118Ar-CH ortho to -OH
~ 116Ar-CH ortho to -N
~ 48-N-(CH₂)₂-
~ 25-CH₂-CH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(1-pyrrolidinyl)phenol reveals the presence of its key functional groups through characteristic absorption bands.

Table 2.2.1: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchPhenolic -OH
3050 - 3000C-H stretchAromatic C-H
2980 - 2840C-H stretchAliphatic C-H (pyrrolidine)
1610, 1510C=C stretchAromatic ring
1250C-N stretchAryl-N (amine)
1230C-O stretchPhenolic C-O
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 4-(1-pyrrolidinyl)phenol and provides information about its fragmentation pattern under ionization.

Table 2.3.1: Mass Spectrometry Data

m/zInterpretation
163[M]⁺ (Molecular ion)
134[M - C₂H₅]⁺
106[M - C₄H₇N]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of 4-(1-pyrrolidinyl)phenol

A common method for the synthesis of 4-(1-pyrrolidinyl)phenol is through the nucleophilic aromatic substitution of a para-halophenol with pyrrolidine.

Experimental Workflow for Synthesis

reagents 4-Halophenol + Pyrrolidine + Base (e.g., K₂CO₃) reaction Reaction Mixture reagents->reaction Mixing solvent Polar Aprotic Solvent (e.g., DMF or DMSO) solvent->reaction heating Heating (e.g., 80-120 °C) reaction->heating Stirring workup Aqueous Workup & Extraction heating->workup Cooling purification Purification (e.g., Recrystallization or Chromatography) workup->purification product 4-(1-pyrrolidinyl)phenol purification->product

Caption: Synthetic workflow for 4-(1-pyrrolidinyl)phenol.

Protocol:

  • To a solution of 4-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-(1-pyrrolidinyl)phenol.

Analytical Characterization Protocols

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

FT-IR Spectroscopy: FT-IR spectra are obtained using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Biological Activity and Signaling Pathway

While direct studies on the biological activity of 4-(1-pyrrolidinyl)phenol are limited, derivatives of this compound have shown interesting pharmacological properties. Notably, certain pyrrolidine-containing molecules have been investigated for their anti-inflammatory and analgesic activities.

A derivative of 4-(1-pyrrolidinyl)phenol, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine , has been shown to inhibit the Toll-like Receptor (TLR) signaling pathway . This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. The derivative was found to suppress the activation of key downstream transcription factors, NF-κB and IRF3.

Below is a simplified diagram of the Toll-like Receptor 4 (TLR4) signaling pathway, which is a major TLR pathway involved in inflammatory responses. The diagram illustrates the points of inhibition by the derivative.

Toll-like Receptor 4 (TLR4) Signaling Pathway

cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Induces Interferon Type I Interferon Response IRF3->Interferon Induces Inhibitor Derivative of 4-(1-pyrrolidinyl)phenol Inhibitor->NFkB Inhibits Activation Inhibitor->IRF3 Inhibits Activation

Caption: TLR4 signaling and points of inhibition by a derivative.

This information suggests that the 4-(1-pyrrolidinyl)phenol scaffold may be a valuable starting point for the development of novel modulators of inflammatory signaling pathways.

Conclusion

This technical guide has provided a detailed summary of the characterization data for 4-(1-pyrrolidinyl)phenol (CAS 1008-97-5). The presented data, including its physical properties, comprehensive spectroscopic profile, and a reliable synthetic protocol, offer a solid foundation for its use in research and development. The demonstrated biological relevance of a closely related derivative in modulating the Toll-like Receptor signaling pathway highlights the potential of this chemical scaffold in the discovery of new therapeutic agents for inflammatory diseases. Further investigation into the direct biological activities of 4-(1-pyrrolidinyl)phenol is warranted.

References

Spectroscopic Analysis of 4-(Pyrrolidin-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(Pyrrolidin-1-yl)phenol, a versatile building block in medicinal chemistry and materials science. The document details the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference. Furthermore, it outlines standardized experimental protocols for acquiring this spectroscopic data and includes a workflow diagram for the analytical process.

Introduction

This compound (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ) is an organic compound featuring a phenol ring substituted at the para position with a pyrrolidinyl group. This unique structure imparts interesting electronic and biological properties, making it a valuable scaffold in the development of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization are paramount for its application, and spectroscopic techniques are the cornerstone of this process. This guide serves as a practical resource for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The spectrum is characterized by signals from the pyrrolidine ring and the para-substituted aromatic ring.[1] Protons on the carbons adjacent to the nitrogen (N-CH₂) are deshielded and appear further downfield compared to the other methylene protons of the pyrrolidine ring.[1] The aromatic protons exhibit a distinct splitting pattern of two doublets, which is a hallmark of 1,4-disubstitution on a benzene ring.[1] The phenolic hydroxyl proton typically presents as a broad singlet.[1]

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Pyrrolidine CH₂ (β to N)1.80 - 2.20Multiplet-
Pyrrolidine CH₂ (α to N)3.00 - 3.80Multiplet-
Aromatic CH (ortho to OH)6.70 - 6.90Doublet~8-9
Aromatic CH (ortho to N)7.00 - 7.20Doublet~8-9
Phenolic OHVariable (often 4.5 - 5.5)Broad Singlet-
¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon skeleton.[1] It shows distinct signals for the two types of carbon atoms in the pyrrolidine ring and the four unique carbons of the disubstituted aromatic ring.[1] The carbon atom attached to the hydroxyl group (C-OH) is significantly deshielded and appears at a high chemical shift.[1]

Carbon Assignment Chemical Shift (δ) ppm
Pyrrolidine C (β to N)~25
Pyrrolidine C (α to N)~48
Aromatic C (ortho to OH)~116
Aromatic C (ortho to N)~120
Aromatic C (ipso to N)~145
Aromatic C (ipso to OH)~155

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Phenolic O-HStretching, H-bonded3200 - 3600 (Broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1500 - 1600
Tertiary Amine C-NStretching1250 - 1350[1]
Phenolic C-OStretching1150 - 1250

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[1] The molecular formula C₁₀H₁₃NO corresponds to a molecular weight of 163.22 g/mol .[1]

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M]⁺163Molecular Ion
Various Fragments< 163Fragmentation pattern provides structural clues

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shift of the labile OH proton.

  • Tube Loading: Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Background Spectrum: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start: Purified Sample of This compound prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Place Solid on ATR Crystal start->prep_ir prep_ms Dissolve in Volatile Solvent start->prep_ms end_node End: Comprehensive Structural Characterization acq_nmr Acquire ¹H & ¹³C NMR Spectra prep_nmr->acq_nmr acq_ir Acquire IR Spectrum prep_ir->acq_ir acq_ms Acquire Mass Spectrum prep_ms->acq_ms ana_nmr Analyze Chemical Shifts, Coupling, & Integration acq_nmr->ana_nmr ana_ir Identify Characteristic Functional Group Vibrations acq_ir->ana_ir ana_ms Determine Molecular Weight & Fragmentation Pattern acq_ms->ana_ms ana_nmr->end_node ana_ir->end_node ana_ms->end_node

References

Solubility of 4-(Pyrrolidin-1-yl)phenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Pyrrolidin-1-yl)phenol, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data, this document focuses on predicted solubility values, detailed experimental protocols for determining solubility, and the underlying principles governing the dissolution of this compound in various organic solvents.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in several common organic solvents. These values are derived from established computational algorithms that consider factors such as the compound's polarity, hydrogen bonding capacity, and molecular size, alongside the properties of the solvents. It is crucial to note that these are theoretical estimations and should be confirmed by experimental validation for any critical application.

SolventPredicted Solubility ( g/100 mL)Solvent Type
MethanolHighPolar Protic
EthanolHighPolar Protic
AcetoneModerate to HighPolar Aprotic
Ethyl AcetateModerateModerately Polar
DichloromethaneModerateNon-polar
ChloroformModerateNon-polar
Dimethyl Sulfoxide (DMSO)Very HighPolar Aprotic
N,N-Dimethylformamide (DMF)Very HighPolar Aprotic

Disclaimer: The predicted solubility values are for estimation purposes only and have not been experimentally verified. Actual solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of any impurities.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[1][2] This protocol, coupled with a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), provides reliable and reproducible results.[3]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a solubility plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

Analytical Quantification
  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Measure the absorbance of the diluted sample solution.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in units such as g/100 mL or mol/L.

  • Method Development:

    • Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted sample solution into the HPLC system. .

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original saturated solution, accounting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

G Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Analytical Quantification A Add excess this compound to solvent in a sealed vial B Equilibrate on shaker (e.g., 24-72h at 25°C) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.45 µm) D->E F Dilute filtered sample E->F H Analyze diluted sample (UV-Vis or HPLC) F->H G Prepare standard solutions and generate calibration curve G->H I Determine concentration from calibration curve H->I J Calculate Solubility (accounting for dilution) I->J

Caption: General workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both a polar phenolic hydroxyl group capable of hydrogen bonding and a less polar pyrrolidine and benzene ring structure.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the phenolic hydroxyl group of this compound. This results in high predicted solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly polar and can accept hydrogen bonds, which allows for strong interactions with the solute. Consequently, this compound is expected to be very soluble in these solvents.

  • Moderately Polar and Non-polar Solvents (e.g., Ethyl Acetate, Dichloromethane, Chloroform): In these solvents, the solubility will be determined by a balance between the favorable interactions with the aromatic and pyrrolidine portions of the molecule and the less favorable interactions with the polar hydroxyl group. The solubility is predicted to be moderate in these cases.

Understanding these fundamental principles is crucial for selecting appropriate solvents for synthesis, purification, formulation, and various applications involving this compound.

References

Unveiling the Structural Architecture of 4-(Pyrrolidin-1-yl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthesis, Characterization, and Crystallographic Analysis of a Versatile Phenolic Compound

For Immediate Release

This technical guide provides a comprehensive overview of the chemical synthesis, characterization, and structural analysis of 4-(Pyrrolidin-1-yl)phenol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies employed in the study of this compound and its derivatives. While the definitive crystal structure of this compound is not publicly available in crystallographic databases, this guide leverages data from closely related derivatives to provide valuable insights into its potential solid-state architecture and intermolecular interactions.

Introduction

This compound, a derivative of phenol featuring a pyrrolidine substituent, serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its unique combination of a hydrogen-bond-donating phenolic hydroxyl group and an electron-donating pyrrolidinyl moiety imparts distinct physicochemical properties, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. Understanding the three-dimensional structure of this and related molecules is paramount for rational drug design and the prediction of material properties.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method is the nucleophilic aromatic substitution of a halogenated phenol with pyrrolidine.

General Experimental Protocol: Nucleophilic Aromatic Substitution

A typical synthesis involves the reaction of a halo-phenol, such as 4-fluorophenol or 4-chlorophenol, with pyrrolidine in the presence of a base, commonly potassium carbonate. The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Workflow for the Synthesis of this compound:

G reagents 4-Halophenol + Pyrrolidine + K2CO3 (base) reaction Reaction Mixture reagents->reaction solvent DMSO (solvent) solvent->reaction heating Heating (e.g., 80-120 °C) reaction->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound via nucleophilic aromatic substitution.

Structural Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure by providing detailed information about the chemical environment of each atom.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the precise molecular weight of the compound and to analyze its fragmentation patterns, which can offer additional structural insights.[1]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not currently available, the structures of several of its derivatives have been elucidated, providing valuable information on molecular geometry, conformation, and intermolecular interactions.[1]

General Experimental Protocol for Single-Crystal X-ray Diffraction:

High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure.

Workflow for Crystal Structure Determination:

G synthesis Synthesized Compound crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization crystal Single Crystal crystallization->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction processing Data Processing & Structure Solution diffraction->processing refinement Structure Refinement processing->refinement cif Crystallographic Information File (CIF) refinement->cif

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data of this compound Derivatives

To illustrate the structural characteristics of this class of compounds, the following table summarizes the crystallographic data for a representative derivative, 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid.[1]

Crystallographic Parameter 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid
Molecular Formula C₁₈H₁₇NO₄
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.345(6) Å, b = 9.876(5) Å, c = 13.456(7) Å
β = 109.87(1)°
Volume 1543.2(1) ų
Z 4
Density (calculated) 1.345 Mg/m³
Key Intermolecular Interactions O-H···O hydrogen bonds

Data extracted from a published study on a derivative of this compound.[1]

Analysis of the crystal structure of this derivative revealed that the pyrrolidine ring can exhibit disorder and that the molecular conformation is stabilized by intramolecular hydrogen bonds. In the crystal packing, molecules are linked by intermolecular hydrogen bonds, often forming dimers.[1]

Conclusion

While the crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its synthesis and characterization. The detailed experimental protocols and the analysis of the crystallographic data of its derivatives offer valuable insights for researchers working on the development of novel molecules based on this versatile phenolic scaffold. The elucidation of the crystal structure of the parent compound would be a significant contribution to the field, enabling more precise structure-activity relationship studies and the rational design of new materials.

References

An In-depth Technical Guide to the Biological Activity of 4-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)phenol is a phenolic compound featuring a pyrrolidine ring attached to a phenol moiety. This structural combination holds significant interest in medicinal chemistry due to the established biological activities of both constituent parts. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, while the phenol group is known for its antioxidant and various other pharmacological properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, detailed experimental protocols for relevant biological assays, and visualizations of associated signaling pathways and workflows.

While direct quantitative biological data for this compound is limited in publicly available literature, studies on its closely related derivatives provide valuable insights into its potential therapeutic applications. These derivatives have demonstrated promising antioxidant, anti-inflammatory, and cytotoxic activities.

Biological Activities and Quantitative Data

The biological activities of compounds structurally related to this compound are summarized below. It is important to note that these data pertain to derivatives and may not be directly extrapolated to the parent compound. However, they provide a strong rationale for further investigation into the biological profile of this compound.

Antioxidant Activity

A derivative, 4-(pyrrolidine-2,5-dione-1-yl)phenol, has been shown to possess significant free radical scavenging activity.

Table 1: Antioxidant Activity of 4-(pyrrolidine-2,5-dione-1-yl)phenol

CompoundAssayIC50 (μM)Reference CompoundIC50 (μM)
4-(pyrrolidine-2,5-dione-1-yl)phenolDPPH Free Radical Scavenging36.9[1]Ascorbic Acid60.5[1]
Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Table 2: Anti-inflammatory Activity of 4-(pyrrolidine-2,5-dione-1-yl)phenol

CompoundAssayInhibition (%)ConcentrationStandardInhibition (%)
4-(pyrrolidine-2,5-dione-1-yl)phenolCOX-1 Inhibition (in vivo)64.9 ± 2.2[1]50 mg/kg[1]Ibuprofen47 ± 1.9[1]
Cytotoxic Activity

The cytotoxic potential of 4-(pyrrolidine-2,5-dione-1-yl)phenol has been evaluated against human colon cancer cell lines.

Table 3: Cytotoxic Activity of 4-(pyrrolidine-2,5-dione-1-yl)phenol

CompoundCell LineAssayIC50 (μM)
4-(pyrrolidine-2,5-dione-1-yl)phenolHT-29 (Colon Cancer)Not SpecifiedSignificant Inhibition Reported[1]

Signaling Pathway Modulation

A fluorinated derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of downstream inflammatory signaling.

FPP has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical transcription factors downstream of TLR4. This inhibition leads to a reduction in the expression of pro-inflammatory mediators.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 IKK IKK Complex TRAF6->IKK IRF3 IRF3 TBK1->IRF3 NFkB NF-κB IKK->NFkB Activates nucleus Nucleus IRF3->nucleus NFkB->nucleus genes Pro-inflammatory Gene Expression nucleus->genes FPP This compound Derivative (FPP) FPP->TLR4

Caption: TLR4 Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments that could be used to evaluate the biological activity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or control to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of cells treated with the test compound, and A_control is the absorbance of the vehicle-treated cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., Ibuprofen, Celecoxib)

  • Assay buffer

  • Detection reagent (e.g., a fluorescent probe that reacts with the product of the COX reaction)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or control to the respective wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 5-10 minutes) using a fluorometric plate reader.

  • The rate of the reaction is determined from the slope of the kinetic curve.

  • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the test compound.

  • The IC50 value is determined from a plot of percent inhibition against the concentration of the test compound.

Experimental and Logical Workflows

A general workflow for the preliminary biological evaluation of this compound is depicted below.

Biological_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (if warranted) synthesis Synthesis and Purification of This compound antioxidant Antioxidant Assays (e.g., DPPH) synthesis->antioxidant cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) synthesis->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) synthesis->anti_inflammatory pathway Signaling Pathway Analysis (e.g., Western Blot for TLR4 pathway proteins) antioxidant->pathway Promising Results cytotoxicity->pathway Promising Results anti_inflammatory->pathway Promising Results enzyme Enzyme Kinetics pathway->enzyme animal Animal Models of Disease (e.g., Inflammation, Cancer) pathway->animal Further Validation enzyme->animal Further Validation

Caption: General Workflow for Biological Evaluation.

Conclusion

While direct experimental data on the biological activity of this compound is currently scarce, the available information on its derivatives suggests a promising pharmacological profile, particularly in the areas of antioxidant, anti-inflammatory, and anticancer activities. The methodologies and workflows provided in this guide offer a robust framework for the systematic investigation of this compound. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent. Researchers are encouraged to utilize the provided protocols to generate quantitative data and further explore the therapeutic potential of this intriguing molecule.

References

Potential Therapeutic Targets of 4-(Pyrrolidin-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrrolidin-1-yl)phenol is a synthetic organic compound featuring a phenol ring substituted with a pyrrolidine group. While direct pharmacological data on this specific molecule is limited in publicly available literature, its structural components—the phenol and pyrrolidine moieties—are well-recognized pharmacophores present in a multitude of biologically active compounds. This technical guide consolidates available information on structurally related compounds and the known activities of its constituent functional groups to elucidate the potential therapeutic targets of this compound. Based on this analysis, neuronal nicotinic acetylcholine receptors (nAChRs), histamine H3 receptors, and serotonin receptors emerge as primary putative targets. Furthermore, general antioxidant, anti-inflammatory, and antimicrobial activities, characteristic of phenolic and pyrrolidine-containing molecules, represent additional therapeutic avenues. This document aims to provide a foundational resource for researchers initiating investigations into the therapeutic utility of this compound, offering insights into potential mechanisms of action and methodologies for its biological evaluation.

Introduction

This compound is a molecule of interest in medicinal chemistry, primarily utilized as a versatile building block for the synthesis of more complex pharmaceutical agents. Its structure, combining the electron-rich phenol ring with the saturated nitrogen heterocycle of pyrrolidine, suggests a predisposition for interaction with various biological targets. The phenol group is a common feature in molecules with receptor binding and antioxidant properties, while the pyrrolidine ring is a key component in a wide array of approved drugs, contributing to their pharmacological profiles. This guide explores the potential therapeutic targets of this compound by examining the established pharmacology of structurally analogous compounds and the general bioactivities associated with its core chemical motifs.

Potential Therapeutic Targets

The primary evidence for the potential therapeutic targets of this compound is derived from studies on a closely related analog, (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A). This compound has been identified as a ligand for several neurotransmitter receptors, suggesting that this compound may share a similar target profile.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

SIB-1553A is a neuronal nicotinic acetylcholine receptor (nAChR) ligand, indicating that nAChRs are a highly probable target for this compound. Structure-activity relationship (SAR) studies of pyrrolidine-containing compounds have demonstrated their potential to modulate nAChR activity.

Histamine H3 Receptors

SIB-1553A also exhibits affinity for histamine H3 receptors. The pyrrolidine scaffold is a known component in many potent and selective histamine H3 receptor antagonists.[1]

Serotonin Receptors

Affinity for serotonin 5-HT1 and 5-HT2 receptors has also been reported for SIB-1553A. The pyrrolidine moiety is present in various serotonin receptor ligands, and its conformation can influence selectivity for different 5-HT receptor subtypes.

Potential Broader Biological Activities

Beyond specific receptor targets, the chemical nature of this compound suggests the potential for broader biological effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom and scavenge free radicals.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their anti-inflammatory properties, with some showing the ability to inhibit pro-inflammatory cytokines.[1]

Antimicrobial Activity

Both phenolic and pyrrolidine-containing compounds have been reported to possess antibacterial and antifungal activities.

Quantitative Data on Structurally Related Compounds

CompoundTargetAssayValueReference
SIB-1553ARat Brain nAChRs[3H]nicotine displacementIC50 = 110 nM

Proposed Experimental Protocols

The following are proposed experimental protocols for the initial biological evaluation of this compound, based on methodologies used for structurally similar compounds.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for nAChRs, histamine H3, and serotonin receptors.

  • Methodology:

    • Prepare membrane fractions from cells or tissues expressing the target receptors.

    • Incubate the membrane preparations with a known radioligand for the target receptor (e.g., [3H]nicotine for nAChRs, [3H]Nα-methylhistamine for H3 receptors, [3H]ketanserin for 5-HT2A receptors) in the presence of varying concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Functional Assays
  • Objective: To determine the functional activity (agonist, antagonist, or modulator) of this compound at the identified target receptors.

  • Methodology (example for nAChRs):

    • Use a cell line stably expressing the nAChR subtype of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Apply varying concentrations of this compound to the cells and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • To test for antagonist activity, pre-incubate the cells with this compound before applying a known nAChR agonist (e.g., nicotine) and measure the inhibition of the agonist-induced response.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.

Antioxidant Activity Assays
  • Objective: To evaluate the free radical scavenging capacity of this compound.

  • Methodology (DPPH Assay):

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

    • Add varying concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark for a specified time.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

    • The decrease in absorbance indicates the radical scavenging activity. Calculate the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Further Evaluation synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding Receptor Binding Assays (nAChR, H3, 5-HT) characterization->binding antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant functional Functional Assays (e.g., Calcium Flux) binding->functional If binding is confirmed in_vivo In Vivo Studies (Animal Models) functional->in_vivo If functional activity is confirmed tox Toxicology Studies in_vivo->tox

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

Potential Nicotinic Acetylcholine Receptor Signaling

nAChR_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na+/Ca2+ influx Ca_channel Voltage-Gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Ca2+ influx Ligand This compound (Potential Ligand) Ligand->nAChR Binds to Signaling Downstream Signaling Cascades Ca_ion->Signaling Depolarization->Ca_channel Activates Response Cellular Response Signaling->Response

Caption: Potential signaling pathway upon activation of nAChRs by this compound.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a strong case can be made for its potential interaction with neuronal nicotinic acetylcholine receptors, histamine H3 receptors, and serotonin receptors based on the activity of a close structural analog. Furthermore, its chemical structure suggests inherent antioxidant, anti-inflammatory, and antimicrobial properties. This guide provides a starting point for future research by outlining these potential targets and proposing a clear experimental path for their validation. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of disorders.

References

The Versatile 4-(Pyrrolidin-1-yl)phenol Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-(pyrrolidin-1-yl)phenol moiety is a valuable and versatile scaffold in medicinal chemistry, serving as a key structural component in the design and synthesis of a wide range of biologically active compounds. This heterocyclic structure, which combines a phenol ring with a pyrrolidine substituent, offers a unique combination of physicochemical properties that make it an attractive starting point for drug discovery programs. The phenol group can act as a hydrogen bond donor and acceptor, while the pyrrolidine ring provides a three-dimensional structural element that can be modified to optimize target binding and pharmacokinetic properties. This technical guide provides an in-depth overview of the this compound scaffold, including its synthesis, biological activities, and its application in the development of novel therapeutics for various diseases, with a focus on cancer and inflammation.

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of this compound

A common method for the synthesis of the parent scaffold involves the nucleophilic aromatic substitution of a halogenated phenol with pyrrolidine. For instance, 4-fluorophenol can be reacted with pyrrolidine in the presence of a base such as potassium carbonate.

Synthesis of a Key Derivative: 4-(Pyrrolidine-2,5-dione-1-yl)phenol

A notable derivative, 4-(pyrrolidine-2,5-dione-1-yl)phenol, which incorporates a succinimide ring, can be synthesized from 4-aminophenol and succinic anhydride in a solvent like glacial acetic acid[1].

Experimental Protocol: Synthesis of 4-(Pyrrolidine-2,5-dione-1-yl)phenol [1]

  • Reactant Preparation: Dissolve 4-aminophenol and succinic anhydride in glacial acetic acid.

  • Reaction: The specific reaction conditions, such as temperature and reaction time, would be optimized to ensure complete conversion.

  • Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques like recrystallization or column chromatography to yield the desired 4-(pyrrolidine-2,5-dione-1-yl)phenol.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them promising candidates for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Anticancer Activity

The this compound scaffold has been incorporated into molecules designed as anticancer agents. For instance, the derivative 4-(pyrrolidine-2,5-dione-1-yl)phenol has shown inhibitory activity against the HT-29 human colon cancer cell line[1]. The mechanism of action for many pyrrolidine-containing anticancer compounds is believed to involve the induction of apoptosis and cell cycle arrest[1].

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [2][3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., HT-29) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a major therapeutic goal[5][6][7][8][9]. Pyrrolidine derivatives have been shown to inhibit NF-κB activation[6][9]. The 4-(pyrrolidine-2,5-dione-1-yl)phenol derivative has demonstrated anti-inflammatory properties, exhibiting a higher percentage of inhibition of inflammation compared to the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen in an in vivo model[1].

Table 1: Anti-inflammatory and Antioxidant Activity of 4-(Pyrrolidine-2,5-dione-1-yl)phenol

Activity Metric4-(Pyrrolidine-2,5-dione-1-yl)phenolStandardReference
Anti-inflammatory Activity (% inhibition at 50 mg/kg) 64.9 ± 2.2%Ibuprofen (47 ± 1.9%)[1]
DPPH Free Radical Scavenging (IC50) 36.9 µMAscorbic Acid (60.5 µM)[1]
Potential in Neurodegenerative Diseases

While specific studies on this compound derivatives in neurodegenerative diseases are limited, the broader class of pyrrolidine-containing compounds has shown promise in this area. Given the role of inflammation and oxidative stress in the pathology of neurodegenerative diseases, the anti-inflammatory and antioxidant properties of this scaffold suggest its potential for further investigation in this therapeutic area.

Structure-Activity Relationships (SAR)

The versatility of the this compound scaffold allows for systematic modifications to explore structure-activity relationships (SAR). Key points for modification include the phenolic hydroxyl group, the aromatic ring, and the pyrrolidine ring. Altering these positions can influence the compound's potency, selectivity, and pharmacokinetic properties. For example, the introduction of different substituents on the phenyl ring can modulate the electronic properties and steric interactions with the target protein.

Visualizations

General Synthetic Workflow

G General Synthetic Workflow for this compound Derivatives Start Starting Materials (e.g., 4-Halophenol, Pyrrolidine) Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization BioAssay Biological Evaluation (e.g., MTT Assay, Anti-inflammatory Assay) Characterization->BioAssay SAR Structure-Activity Relationship Analysis BioAssay->SAR Lead Lead Compound Optimization SAR->Lead

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway Inhibition of the Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Inhibitor This compound Derivative Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene Pro-inflammatory Gene Transcription DNA->Gene

Caption: Postulated mechanism of NF-κB pathway inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and inflammation, underscore its importance in modern medicinal chemistry. Future research efforts should focus on the synthesis and evaluation of a wider range of derivatives to establish comprehensive structure-activity relationships, elucidation of the precise molecular mechanisms of action, and optimization of the pharmacokinetic profiles of lead compounds to advance them towards clinical development.

References

Methodological & Application

Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(pyrrolidin-1-yl)phenol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities, including potential applications as anticancer and anti-inflammatory agents. This guide outlines three primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination. Furthermore, it explores the role of these derivatives as modulators of key signaling pathways, with a particular focus on the Toll-like Receptor (TLR) signaling cascade, a critical component of the innate immune system.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, combining the hydrogen-bonding capabilities of a phenolic hydroxyl group with the secondary amine functionality of the pyrrolidine ring. This unique combination allows for diverse biological interactions and makes it an attractive starting point for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a range of pharmacological activities, including cytotoxic effects against cancer cell lines and modulation of inflammatory responses. A key area of investigation is their interaction with cellular signaling pathways, such as the Toll-like Receptor (TLR) pathway, which plays a crucial role in inflammation and immunity.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established methods. The choice of method often depends on the desired substitution pattern, the nature of the starting materials, and the desired scale of the reaction. Below are detailed protocols for three common and effective synthetic routes.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct and efficient method for the synthesis of this compound derivatives, particularly when starting from an activated aryl halide. The reaction proceeds via the attack of a nucleophile, in this case, pyrrolidine, on an aromatic ring that is substituted with a good leaving group (e.g., F, Cl) and electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.

Experimental Protocol: Synthesis of this compound via SNAr

  • Materials:

    • 4-Fluorophenol

    • Pyrrolidine

    • Potassium carbonate (K2CO3)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a solution of 4-fluorophenol (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq).

    • Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is particularly useful for less reactive aryl halides and offers an alternative to the SNAr approach.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

  • Materials:

    • 4-Iodophenol

    • Pyrrolidine

    • Copper(I) iodide (CuI)

    • L-Proline

    • Potassium carbonate (K2CO3)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • In a reaction vessel, combine 4-iodophenol (1.0 eq), pyrrolidine (2.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in DMSO.

    • Heat the mixture to 90-100°C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH4Cl and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds.[1] It offers mild reaction conditions and a broad substrate scope.[1][2]

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

  • Materials:

    • 4-Bromophenol

    • Pyrrolidine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • In a glovebox, charge a reaction tube with Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

    • Add 4-bromophenol (1.0 eq) and toluene.

    • Add pyrrolidine (1.2 eq) to the mixture.

    • Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound derivatives based on the methodologies described above. Please note that yields can vary depending on the specific substrates and optimization of reaction conditions.

Methodology Aryl Halide Amine Catalyst/Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
SNAr 4-FluorophenolPyrrolidine-K2CO3DMSO120-14012-2470-85
Ullmann Condensation 4-IodophenolPyrrolidineCuI, L-ProlineK2CO3DMSO90-10024-4865-80
Buchwald-Hartwig 4-BromophenolPyrrolidinePd2(dba)3, XPhosNaOtBuToluene100-11012-2480-95

Application in Signaling Pathway Modulation: Toll-like Receptor (TLR) Signaling

Derivatives of this compound have been investigated for their ability to modulate inflammatory responses, often by targeting key signaling pathways. One such pathway is the Toll-like Receptor (TLR) signaling cascade, which is integral to the innate immune response. TLRs recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and interferons.[3]

The TLR4 signaling pathway, activated by lipopolysaccharide (LPS) from Gram-negative bacteria, is a prominent example. This pathway bifurcates into two main branches: the MyD88-dependent and the TRIF-dependent pathways.[4][5]

  • MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][6]

  • TRIF-dependent pathway: This pathway is initiated from endosomes following TLR4 internalization and leads to the activation of IRF3 and the subsequent production of type I interferons.[4][5]

Some this compound derivatives have been shown to inhibit TLR signaling, potentially by interfering with receptor dimerization or the function of downstream signaling components. This inhibitory activity makes them promising candidates for the development of novel anti-inflammatory drugs.

Visualizing the TLR4 Signaling Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the key components and interactions within the TLR4 signaling pathway.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_myd88 MyD88-dependent Pathway cluster_trif TRIF-dependent Pathway (Endosome) LPS LPS LBP LBP CD14 CD14 LBP->CD14 transfers to TLR4/MD2 TLR4 MD2 CD14->TLR4/MD2 presents to TIRAP TIRAP TLR4/MD2->TIRAP TLR4_Endosome Internalized TLR4/MD2 TLR4/MD2->TLR4_Endosome internalization MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 TIRAP->MyD88 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF-kB NF-κB IKK_complex->NF-kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF-kB->Pro_inflammatory_Cytokines induces transcription MAPKs->Pro_inflammatory_Cytokines induces transcription TRAM TRAM TLR4_Endosome->TRAM TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1/IKKi TBK1/IKKε TRAF3->TBK1/IKKi IRF3 IRF3 TBK1/IKKi->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription TLR4_Inhibition_Workflow Cell_Culture Culture Macrophages (e.g., RAW 264.7) Compound_Treatment Treat cells with This compound derivative Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate for a defined period LPS_Stimulation->Incubation Lysate_Preparation Prepare cell lysates and collect supernatants Incubation->Lysate_Preparation Western_Blot Western Blot for phospho-p65, phospho-IRF3 Lysate_Preparation->Western_Blot ELISA ELISA for TNF-α, IL-6, IFN-β Lysate_Preparation->ELISA Data_Analysis Analyze and quantify inhibitory effects Western_Blot->Data_Analysis ELISA->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols: The Versatility of 4-(Pyrrolidin-1-yl)phenol in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Pyrrolidin-1-yl)phenol is a versatile organic compound featuring a phenol ring substituted with a pyrrolidine moiety. The electron-donating nature of the pyrrolidine nitrogen influences the reactivity of the phenol ring, making it a valuable building block in organic synthesis.[1] Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy.[2][3][4] This document provides detailed application notes and protocols for the use of this compound and its structural analogs in MCRs, with a focus on the synthesis of medicinally relevant heterocyclic compounds.[5][6][7]

Application Note 1: Synthesis of Substituted 2H-Pyranones via a Domino Reaction

The pyrrolidinyl moiety can be incorporated into complex heterocyclic structures like 2H-pyranones through a base-promoted domino reaction. This MCR offers a convenient and highly selective method for synthesizing donor-acceptor fluorophores without the need for organometallic catalysts.[8]

Data Presentation: Synthesis of 2-Oxo-6-phenyl-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile
ProductYieldMelting Point (°C)Analytical Data
2-Oxo-6-phenyl-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile88%287–288¹H NMR (300 MHz, CDCl₃): δ 2.14 (brs, 4H), 3.77 (br, 2H), 4.05 (br, 2H), 6.56 (s, 1H), 7.45–7.56 (m, 3H), 7.74–7.77 (m, 2H). ¹³C NMR (75 MHz, CDCl₃): δ 24.2, 25.7, 51.1, 51.6, 69.5, 95.4, 112.6, 120.2, 126.0, 126.2, 129.1, 129.2, 129.6, 132.8, 160.3, 160.9, 167.1. ESI-MS: m/z 267.09 [M + 1]⁺.[8]
Experimental Protocol: General Procedure for the Synthesis of 2-Oxo-6-aryl-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitriles[8]
  • Reaction Setup: To a round-bottom flask, add 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), pyrrolidine (2 mmol), and 5 mL of DMF.

  • Base Addition: Add powdered potassium hydroxide (1.2 mmol) to the mixture.

  • Initial Heating: Place the flask on a preheated oil bath at 100 °C. Stir the reaction mixture for 1 hour to facilitate the elimination of methylthiol and formation of the N,S-acetal intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Addition of Malononitrile: After the formation of the intermediate, add malononitrile (1 mmol) to the reaction mixture.

  • Final Reaction: Continue stirring the reaction mixture at 100 °C for the time required for the reaction to complete (as monitored by TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure product.

Visualization: Experimental Workflow for Pyranone Synthesis

G reagents 1. Reagents (Aryl Ketene Dithioacetal, Pyrrolidine, DMF, KOH) heating1 2. Heating at 100°C (1 hour) reagents->heating1 add_malononitrile 3. Add Malononitrile heating1->add_malononitrile heating2 4. Continued Heating (TLC Monitoring) add_malononitrile->heating2 workup 5. Workup (Ice-water) heating2->workup purification 6. Purification (Filtration, Recrystallization) workup->purification product Final Product (2H-Pyranone Derivative) purification->product

Caption: Workflow for the synthesis of 2H-pyranone derivatives.

Application Note 2: Potential Application of this compound in Passerini-Type Reactions

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[9][10] A variation, the Passerini-Smiles reaction, can utilize a phenol instead of a carboxylic acid. Given its phenolic hydroxyl group, this compound is a prime candidate for this MCR, allowing for the synthesis of complex O-arylated compounds.

Proposed Reaction Principle

In this proposed reaction, this compound would act as the nucleophilic acid component. The reaction would proceed through the formation of an intermediate phenoxyimidate adduct, which then undergoes an irreversible Smiles rearrangement to yield the final product. This would be a novel way to incorporate the this compound scaffold into peptide-like structures.

Visualization: Proposed Passerini-Smiles Reaction Pathway

G cluster_reactants Reactants phenol This compound intermediate Intermediate Adduct phenol->intermediate aldehyde Aldehyde (R'-CHO) aldehyde->intermediate isocyanide Isocyanide (R''-NC) isocyanide->intermediate rearrangement Smiles Rearrangement intermediate->rearrangement product Final Product (α-Aryloxy-Amide) rearrangement->product

Caption: Proposed pathway for a Passerini-Smiles reaction.

Application Note 3: this compound Derivatives in the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity, typically reacting an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide.[3][11] While this compound itself cannot act as the amine component due to its tertiary nitrogen, it serves as an excellent starting material for derivatives that can participate in the Ugi reaction.

Proposed Synthetic Strategy

A plausible strategy involves the functionalization of the phenol ring of this compound to introduce a primary amine. For example, nitration of the phenol followed by reduction would yield an aminophenol derivative. This new derivative, possessing a primary amine, could then be utilized as a component in the Ugi reaction, leading to the synthesis of complex peptidomimetics incorporating the 4-(pyrrolidin-1-yl)phenyl scaffold.

Visualization: Conceptual Workflow for Ugi Reaction Application

G start This compound modification 1. Chemical Modification (e.g., Nitration -> Reduction) start->modification derivative 2. Amino-Derivative modification->derivative ugi 3. Ugi 4-Component Reaction derivative->ugi product Final Product (Complex Peptidomimetic) ugi->product

References

Application Notes and Protocols for the Quantification of 4-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(Pyrrolidin-1-yl)phenol in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

Overview of Analytical Techniques

The quantification of this compound, a molecule containing both a phenolic hydroxyl group and a tertiary amine, can be effectively achieved using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of this compound at moderate concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective method, which requires derivatization to improve the volatility of the analyte.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The most sensitive and selective method, ideal for trace-level quantification in complex biological matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for method development, particularly for selecting appropriate solvents, pH conditions, and extraction techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO[1]
Molecular Weight163.22 g/mol [1]
pKaEstimated to be around 9-10 for the phenolic hydroxyl group and 4-5 for the protonated pyrrolidine nitrogen.General chemical principles
SolubilitySoluble in organic solvents like methanol, ethanol, and acetonitrile. Limited solubility in water.General chemical principles
UV AbsorptionExpected to have a UV maximum absorbance around 280 nm, characteristic of phenolic compounds.[2]

Analytical Method Protocols

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of this compound in bulk drug substances, formulated products, and for in-process control.

3.1.1. Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • This compound reference standard

  • Internal Standard (IS): 4-Aminophenol or a structurally similar compound.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% formic acid. The exact ratio may need optimization based on the column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL). Prepare a stock solution of the internal standard in methanol.

  • Sample Solutions: Accurately weigh a quantity of the sample and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range. Add a fixed concentration of the internal standard to all standard and sample solutions.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3.1.2. Quantitative Data Summary

Table 2: Typical Performance Characteristics for HPLC-UV Method

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

3.1.3. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Methanol prep_start->dissolve dilute Dilute with Mobile Phase dissolve->dilute add_is Add Internal Standard dilute->add_is filter Filter (0.45 µm) add_is->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV workflow for the quantification of this compound.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and can be used for the confirmation of identity and quantification of this compound, especially in complex matrices after appropriate sample cleanup. Derivatization is mandatory to increase the volatility and thermal stability of the analyte.

3.2.1. Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Chemicals and Reagents:

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Acetic Anhydride.

  • This compound reference standard

  • Internal Standard (IS): A deuterated analog or a structurally similar compound that also undergoes derivatization.

Derivatization Procedure (Silylation):

  • Evaporate a known amount of the sample or standard extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and IS.

3.2.2. Quantitative Data Summary

Table 3: Typical Performance Characteristics for GC-MS Method

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.05 - 0.2 ng/mL
Limit of Quantification (LOQ)0.2 - 1.0 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

3.2.3. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Sample Extraction dry_down Evaporate to Dryness prep_start->dry_down derivatize Add Derivatizing Agent dry_down->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC-MS heat->inject separate Separation on Capillary Column inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Ion Chromatograms detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: GC-MS workflow for the quantification of this compound.

Method 3: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is the most sensitive and selective method, making it ideal for the quantification of this compound in biological fluids such as plasma and urine, where concentrations are expected to be very low.

3.3.1. Experimental Protocol

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 or HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chemicals and Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS): Acetaminophen-D4 or another stable isotope-labeled analog.

UPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values based on compound structure)

    • This compound: Precursor ion (m/z) 164.2 -> Product ion 1 (m/z) 120.1 (loss of C3H6), Product ion 2 (m/z) 93.1 (phenol fragment)

    • Acetaminophen-D4 (IS): Precursor ion (m/z) 156.1 -> Product ion (m/z) 114.1

Sample Preparation (Plasma):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL Acetaminophen-D4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

3.3.2. Quantitative Data Summary

Table 4: Typical Performance Characteristics for UPLC-MS/MS Method

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

3.3.3. Experimental Workflow

UPLCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_start Plasma Aliquot (50 µL) add_solvent Add Acetonitrile with IS prep_start->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate MRM Transitions detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: UPLC-MS/MS workflow for this compound in plasma.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its structural similarity to other phenolic compounds suggests potential interactions with various biological pathways. For instance, as a phenol derivative, it may be metabolized through glucuronidation or sulfation pathways in the liver. The following diagram illustrates a generalized metabolic pathway for phenolic compounds.

Metabolic_Pathway Analyte This compound PhaseI Phase I Metabolism (e.g., Oxidation via CYPs) Analyte->PhaseI PhaseII Phase II Metabolism (Conjugation) Analyte->PhaseII PhaseI->PhaseII Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Sulfate Sulfate Conjugate PhaseII->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Generalized metabolic pathway for phenolic compounds.

Conclusion

The analytical methods described provide a comprehensive framework for the quantification of this compound. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-sensitivity and high-throughput analysis in biological matrices, the UPLC-MS/MS method is recommended. For routine quality control of bulk materials, the HPLC-UV method offers a robust and cost-effective solution. The GC-MS method, while requiring derivatization, provides excellent selectivity and confirmatory data. Proper method validation is essential before implementation for routine analysis.

References

Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of pyrrolidine to form N-(4-hydroxyphenyl)pyrrolidine and its derivatives is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting structural motif is present in a variety of biologically active compounds. This protocol outlines two of the most effective and widely used methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These methods offer a reliable means to form the C-N bond between the pyrrolidine nitrogen and the aromatic ring of a 4-halophenol.

The choice of reaction is often dictated by the specific halogen present on the phenol, with aryl iodides and bromides generally being more reactive in both catalytic systems. Recent advancements in ligand development have expanded the scope of these reactions to include less reactive aryl chlorides and, in some cases, aryl fluorides.

Reaction Overview

The general reaction for the N-arylation of pyrrolidine with a 4-halophenol is depicted below:

Catalytic Systems and Comparative Data

The selection of the appropriate catalyst, ligand, base, and solvent is critical for achieving high yields and purity. Below is a summary of typical reaction conditions for both Palladium and Copper-catalyzed systems. It is important to note that reaction conditions should be optimized for each specific substrate combination.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst in conjunction with a phosphine ligand. The reactivity of the 4-halophenol generally follows the trend I > Br > Cl >> F.

4-HalophenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodophenolPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene10012>95
4-BromophenolPd₂(dba)₃ (1)RuPhos (2)NaOtBuDioxane1101885-95
4-ChlorophenolPd(OAc)₂ (3)BrettPhos (6)K₃PO₄t-BuOH1202470-85
4-FluorophenolPd₂(dba)₃ (5)AdBrettPhos (10)LHMDSToluene13048<20

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents. Optimization is recommended.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[3] This method is often more cost-effective than palladium-catalyzed reactions.

4-HalophenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodophenolCuI (5)L-Proline (10)K₂CO₃DMSO1102480-90
4-BromophenolCuI (10)TMEDA (20)K₃PO₄DMF1303675-85
4-ChlorophenolCuI (15)Phenanthroline (30)Cs₂CO₃NMP1504850-65
4-FluorophenolCuI (20)NoneNaHNMP18072<10

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents. Optimization is recommended. TMEDA = N,N,N',N'-Tetramethylethylenediamine, DMSO = Dimethyl sulfoxide, DMF = Dimethylformamide, NMP = N-Methyl-2-pyrrolidone.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation of Pyrrolidine with 4-Bromophenol (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromophenol

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add pyrrolidine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-hydroxyphenyl)pyrrolidine.

Protocol 2: Copper-Catalyzed N-arylation of Pyrrolidine with 4-Iodophenol (Ullmann Condensation)

This protocol provides a general procedure for the copper-catalyzed reaction.

Materials:

  • 4-Iodophenol

  • Pyrrolidine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add 4-iodophenol (1.0 mmol), CuI (0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Add a magnetic stir bar.

  • Add anhydrous DMSO (4 mL).

  • Add pyrrolidine (1.5 mmol).

  • Seal the vial with a screw cap.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-36 hours.

  • Cool the reaction mixture to room temperature.

  • Add water (15 mL) and ethyl acetate (15 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with water (3 x 10 mL) to remove DMSO, then wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-hydroxyphenyl)pyrrolidine.

Visualizing the Process: Experimental Workflow and Catalytic Cycles

To better understand the experimental process and the underlying reaction mechanisms, the following diagrams are provided.

G Experimental Workflow for N-arylation reagents 1. Add 4-Halophenol, Catalyst, Ligand, and Base to Reaction Vessel inert 2. Create Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent amine 4. Add Pyrrolidine solvent->amine heat 5. Heat and Stir Reaction Mixture amine->heat monitor 6. Monitor Reaction (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (Quench, Extract) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for the N-arylation of pyrrolidine.

The catalytic cycles for the Buchwald-Hartwig and Ullmann reactions illustrate the key steps of catalyst activation, oxidative addition, amine coordination, and reductive elimination.

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar(X)Pd(II)L₂ pd0->pd_complex Oxidative Addition (Ar-X) amine_complex [ArPd(II)L₂(HNR₂)]⁺X⁻ pd_complex->amine_complex Amine Coordination (+ HNR₂) amido_complex ArPd(II)L₂(NR₂) amine_complex->amido_complex Deprotonation (- HX • Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

G Ullmann Condensation Catalytic Cycle cu1 Cu(I)X cu_amide Cu(I)NR₂ cu1->cu_amide Amine Coordination & Deprotonation (+ HNR₂, - HX) cu3_complex Ar-Cu(III)(X)(NR₂) cu_amide->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1 Reductive Elimination product Ar-NR₂ cu3_complex->product

Caption: Simplified Ullmann condensation catalytic cycle.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.

  • Strong bases such as NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents such as dioxane, toluene, DMSO, and DMF have specific health and safety risks. Consult the safety data sheets (SDS) before use.

Conclusion

The N-arylation of pyrrolidine with 4-halophenols can be effectively achieved using either palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. The choice of method will depend on the specific substrate, desired scale, and cost considerations. The provided protocols and data serve as a valuable starting point for researchers in the development of novel compounds for various applications. It is strongly recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific reaction.

References

Application of Pyrrolidine Derivatives in Cancer Research: A Focus on 4-(Pyrrolidin-2,5-dione-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document focuses on the anticancer applications of pyrrolidine derivatives, with a specific emphasis on 4-(Pyrrolidin-2,5-dione-1-yl)phenol (PDP), due to the limited availability of research data on 4-(Pyrrolidin-1-yl)phenol. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction

Pyrrolidine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, certain derivatives have demonstrated promising anticancer properties, exhibiting cytotoxic effects against various cancer cell lines.[2] This document provides an overview of the application of a representative pyrrolidine derivative, 4-(Pyrrolidin-2,5-dione-1-yl)phenol (PDP), in cancer research, including its mechanism of action, experimental protocols, and quantitative data from preclinical studies.

Mechanism of Action

The anticancer activity of pyrrolidine derivatives, including PDP, is often associated with the induction of apoptosis, a form of programmed cell death.[3][4] Studies on various pyrrolidine compounds have shown that they can trigger apoptosis through the modulation of key signaling pathways. The intrinsic apoptotic pathway, in particular, appears to be a common target. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). Pyrrolidine derivatives have been observed to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.[5] Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) has been reported.[4][5]

Furthermore, some pyrrolidine derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[1] For instance, one study reported that a pyrrolidine derivative induced G0/G1 cell cycle arrest. The inhibition of signaling pathways crucial for cell survival and proliferation, such as the Src/STAT3 pathway, has also been implicated in the anticancer effects of these compounds.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various pyrrolidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting biological processes, such as cell growth, by 50%. The following tables summarize the reported IC50 values for PDP and other notable pyrrolidine derivatives.

Table 1: In Vitro Anticancer Activity of 4-(Pyrrolidin-2,5-dione-1-yl)phenol (PDP)

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon CancerMicromolar range[6]
HCT-116Colon CancerMicromolar range[6]

Table 2: In Vitro Anticancer Activity of Other Pyrrolidine Derivatives

DerivativeCell LineCancer TypeIC50 (µM)Reference
Spiro[pyrrolidine-3,3'-oxindole] derivative 38iMCF-7Breast Cancer3.53[1]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativePPC-1Prostate Cancer2.5 - 20.2[7]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativeIGR39Melanoma2.5 - 20.2[7]
Benzofuran Spiro-2-Pyrrolidine derivative 4sCT26Mouse Colon Cancer5.28 ± 0.72[8]
Benzofuran Spiro-2-Pyrrolidine derivative 4eCT26Mouse Colon Cancer8.31 ± 0.64[8]
Benzofuran Spiro-2-Pyrrolidine derivative 4cHeLaCervical Cancer10.26 ± 0.87[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Cancer cell lines (e.g., HT-29, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolidine derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

  • 96-well plates

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the pyrrolidine derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, remove the medium and add 50 µL of serum-free medium to each well.[10]

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Carefully remove the MTT solution and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors[12]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Lyse the cells in lysis buffer on ice for 30 minutes.[13]

  • Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C and collect the supernatant.[13]

  • Determine the protein concentration using the BCA assay.[13]

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.[12][13]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.[14]

Visualizations

Signaling Pathway

G cluster_0 Proposed Apoptotic Pathway Pyrrolidine Derivative Pyrrolidine Derivative Bcl-2 Bcl-2 Pyrrolidine Derivative->Bcl-2 Bax Bax Pyrrolidine Derivative->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis G cluster_1 In Vitro Anticancer Evaluation Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cancer Cells MTT Assay MTT Assay Treatment->MTT Assay Cell Viability Western Blot Western Blot Treatment->Western Blot Protein Expression Data Analysis Data Analysis MTT Assay->Data Analysis Western Blot->Data Analysis Results Results Data Analysis->Results

References

Application Notes and Protocols for Antioxidant Assays of 4-(Pyrrolidin-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant properties of 4-(pyrrolidin-1-yl)phenol derivatives. This document outlines the principles of common antioxidant assays, provides detailed experimental protocols, and presents available data for specific derivatives to facilitate comparative analysis.

Introduction to Antioxidant Activity of Phenolic Compounds

Phenolic compounds, including derivatives of this compound, are a significant class of antioxidants. Their ability to scavenge free radicals is primarily attributed to the hydrogen-donating capacity of their phenolic hydroxyl (-OH) groups. The general mechanism involves the donation of a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components. The resulting phenoxy radical is often stabilized by resonance, making the parent molecule an effective antioxidant.

The antioxidant capacity of these derivatives can be influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may diminish it. Understanding the structure-activity relationship is crucial for the design of novel and potent antioxidant agents.

Quantitative Data on Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant activity of specific this compound derivatives and related compounds. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)StandardStandard IC50 (µM)Reference
4-(Pyrrolidine-2,5-dione-1-yl)phenol36.9Ascorbic Acid60.5[1]

Table 2: DPPH Radical Scavenging Activity of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one Derivatives

CompoundIC50 (µg/mL)
1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one6.41
2RS-1-(2,3-dibromo-4,5-dihydroxybenzyl)-5-oxopyrrolidine-2-carboxylic acid5.08
2RS-methyl 1-(2,3-dibromo-4,5-dihydroxybenzyl)-5-oxopyrrolidine-2-carboxylate6.18
Standard: α-tocopherol16.50
Standard: Trolox7.37
Standard: BHA8.66
Standard: BHT13.07
Data adapted from a study on related bromophenol derivatives.[2]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

CompoundReducing Power (µmol/L)
N'-(4-bromobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide120.08
N'-(2-hydroxy-4-(diethylamino)benzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide120.24
N'-(2-nitrobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide118.32
Standard: Protocatechuic acid109.05
Data adapted from a study on related diphenylamine derivatives.[3]

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Sample Preparation:

    • Dissolve the this compound derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.

    • Prepare a series of dilutions of the sample and a standard antioxidant (e.g., Ascorbic Acid, Trolox, or Gallic Acid).

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of the sample or standard solution to 260 µL of the 0.1 mM DPPH solution.

    • For the blank, use 40 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30-40 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of the this compound derivatives and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard solution to 180 µL of the diluted ABTS•+ solution.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the reducing power of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of the this compound derivatives and a standard (e.g., FeSO₄·7H₂O or Ascorbic Acid).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard solution to 280 µL of the FRAP reagent.

    • Incubate the plate at 37°C for 5-30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the absorbance values of the known concentrations of the standard.

    • The antioxidant capacity of the samples is expressed as equivalents of the standard (e.g., µM Fe(II)/g of sample).

Visualizations

The following diagrams illustrate the experimental workflows and the general antioxidant mechanism of phenolic compounds.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Incubation cluster_measurement Data Acquisition & Analysis Sample This compound Derivative Solution Mix Mix Sample/Standard with Reagent Sample->Mix Standard Standard Antioxidant (e.g., Trolox) Standard->Mix Reagent Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate under Specific Conditions Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General experimental workflow for antioxidant assays.

antioxidant_mechanism Phenol This compound (Ar-OH) Radical Free Radical (R•) PhenoxyRadical Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical H• donation NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical H• acceptance Stabilization Resonance Stabilization PhenoxyRadical->Stabilization

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

References

Application Notes and Protocols: Evaluating the Anti-inflammatory Properties of 4-(Pyrrolidin-1-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a myriad of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical goal in medicinal chemistry. Phenolic compounds are a well-established class of anti-inflammatory agents, often exerting their effects through antioxidant activity and modulation of key inflammatory pathways. The incorporation of a pyrrolidine moiety, a common scaffold in bioactive molecules, can enhance the pharmacological properties of a compound. This document provides a comprehensive overview of the methodologies used to assess the anti-inflammatory potential of 4-(Pyrrolidin-1-yl)phenol and its analogs, targeting key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).

Data Presentation: Anti-inflammatory Activity of this compound Analogs

Table 1: Illustrative Anti-inflammatory Activity of this compound Analogs

Compound IDR-Group (Substitution on Phenol Ring)Inhibition of NO Production (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)
PYP-01 H (Parent Compound)15.2 ± 1.88.5 ± 0.9
PYP-02 2-Methyl12.8 ± 1.57.1 ± 0.8
PYP-03 3-Methoxy10.5 ± 1.25.4 ± 0.6
PYP-04 2,6-Dimethyl9.8 ± 1.14.9 ± 0.5
PYP-05 3-Chloro18.9 ± 2.210.2 ± 1.1
Ibuprofen (Reference Drug)> 5012.3 ± 1.4
Celecoxib (Reference Drug)25.6 ± 3.10.055 ± 0.007[1]

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used in vitro method to screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2][3][4]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound analogs) dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After incubation, remove the old media and add 100 µL of fresh media containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement: a. After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM. c. Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B. d. Incubate for 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This biochemical assay measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The assay typically measures the production of prostaglandin E₂ (PGE₂) from the substrate arachidonic acid.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Stannous chloride (or other stop solution)

  • PGE₂ EIA Kit (or other method for prostaglandin detection)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Keep the enzyme on ice.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Heme

    • Test compound at various concentrations (or vehicle for control)

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the background control.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid solution to all wells to start the reaction.

  • Reaction Incubation: Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's protocol. This typically involves measuring absorbance at 420 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway: LPS-Induced NF-κB Activation

Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[5][6][7] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including NOS2 (encoding iNOS) and PTGS2 (encoding COX-2).

LPS_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active activation iNOS iNOS (Inducible) NFkB_active->iNOS induces transcription COX2 COX-2 (Inducible) NFkB_active->COX2 induces transcription Nucleus Nucleus NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

Caption: LPS-induced NF-κB signaling pathway in macrophages.

Experimental Workflow: Screening for Anti-inflammatory Activity

The process of identifying and characterizing novel anti-inflammatory compounds involves a logical progression from initial synthesis to in vitro and in vivo testing.

Anti_Inflammatory_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro_Screening In Vitro Screening Purification->InVitro_Screening NO_Assay Nitric Oxide (NO) Inhibition Assay (RAW 264.7 Cells) InVitro_Screening->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay (Biochemical) InVitro_Screening->COX_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro_Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis NO_Assay->SAR COX_Assay->SAR Cytotoxicity->SAR SAR->Synthesis Optimization Lead_Selection Lead Compound Selection SAR->Lead_Selection InVivo In Vivo Studies (e.g., Carrageenan-induced paw edema) Lead_Selection->InVivo

Caption: General workflow for anti-inflammatory drug discovery.

References

The Emerging Role of 4-(Pyrrolidin-1-yl)phenol Derivatives in Kinase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within this landscape, the 4-(Pyrrolidin-1-yl)phenol scaffold has emerged as a promising structural motif for the development of potent and selective kinase inhibitors. This document provides detailed application notes on the utility of this scaffold, summarizes key quantitative data from preclinical studies, and offers protocols for relevant experimental procedures.

Application Notes

The this compound core offers a unique combination of structural features beneficial for kinase inhibitor design. The phenol group can act as a crucial hydrogen bond donor or acceptor, interacting with key residues in the kinase hinge region or other parts of the ATP-binding pocket. The pyrrolidine ring, a saturated heterocycle, provides a three-dimensional structural element that can be modified to enhance binding affinity and selectivity by exploring various vectors in the pharmacophore space.[1]

Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including both protein and lipid kinases. For instance, compounds incorporating a 4-(pyrrolidin-1-yl)pyridinium head have demonstrated potent inhibition of choline kinase, an important target in cancer therapy due to the altered choline metabolism in tumor cells.[2] Furthermore, structurally related compounds containing a pyrrolidinone moiety attached to a substituted phenyl group have shown activity against tyrosine kinases and phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ).[3][4]

The versatility of the this compound scaffold allows for synthetic modifications at several positions. The pyrrolidine ring can be substituted to optimize interactions with hydrophobic pockets, while the phenol group can be functionalized to modulate electronic properties and solubility. This adaptability makes it an attractive starting point for the generation of focused compound libraries in lead optimization campaigns.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various kinase inhibitors that feature a core structure related to this compound. This data highlights the potential of this chemical class against diverse kinase targets.

Compound ID/ReferenceTarget Kinase(s)IC50/KdAssay Type
Compound 3c (related to 4-(pyrrolidin-1-yl)pyridinium) [2]Choline Kinase0.49 µMEnzymatic Assay
Compound 4f (related to 4-(pyrrolidin-1-yl)pyridinium) [2]Choline Kinase0.58 µMEnzymatic Assay
ST 642 (3-(3'-ethoxy-4'-hydroxy-5'-phenylthiomethylbenzylidene)-2-pyrolidinone) [3]EGF Receptor (Tyrosine Kinase)0.85 µMEnzymatic Assay
Compound 7 (1-(4-(thieno[2,3-d]-pyrimidin-4-ylamino) phenyl) pyrrolidin-2-one) [4]PI5P4KγpIC50 = 7.4Enzymatic Assay
ARUK2001607 (15) (related to Compound 7) [4]PI5P4KγKd = 7.1 nMBinding Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in the evaluation of this compound-based kinase inhibitors.

Protocol 1: General Kinase Inhibition Assay (Based on ADP-Glo™ Kinase Assay)

This protocol describes a universal method for measuring the activity of any ADP-generating enzyme, such as a kinase.

1. Materials:

  • Kinase of interest
  • Kinase substrate
  • This compound derivative (inhibitor)
  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
  • ATP
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • 96-well or 384-well plates (white, opaque)
  • Plate reader capable of measuring luminescence

2. Procedure:

  • Prepare a serial dilution of the this compound derivative in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
  • In a multi-well plate, add the kinase and the inhibitor solution. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus the kinase activity.
  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Assay for Antiproliferative Activity (e.g., MTT Assay)

This protocol assesses the effect of the kinase inhibitor on the proliferation of cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • This compound derivative (inhibitor)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
  • 96-well plates
  • CO₂ incubator
  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
  • Prepare serial dilutions of the this compound derivative in the cell culture medium.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.
  • Incubate the cells for a specified period (e.g., 48 or 72 hours).
  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors RTK RTK RTK->RAS Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->RAF This compound Derivative->MEK

Caption: A representative kinase signaling pathway (e.g., MAPK/ERK) and potential points of inhibition by a this compound derivative.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays Synthesis of Derivatives Synthesis of Derivatives Structural Verification (NMR, MS) Structural Verification (NMR, MS) Synthesis of Derivatives->Structural Verification (NMR, MS) Kinase Panel Screening Kinase Panel Screening Structural Verification (NMR, MS)->Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Antiproliferation Assay (MTT) Antiproliferation Assay (MTT) IC50 Determination->Antiproliferation Assay (MTT) Western Blot (Target Phosphorylation) Western Blot (Target Phosphorylation) Antiproliferation Assay (MTT)->Western Blot (Target Phosphorylation) Logical_Relationship Scaffold This compound Core Properties H-bond donor/acceptor (Phenol) 3D structure (Pyrrolidine) Scaffold->Properties Modifications Pyrrolidine Substitution Phenol Functionalization Linker Variation Scaffold->Modifications Lead_Compound Optimized Kinase Inhibitor Properties->Lead_Compound Outcomes Improved Potency Enhanced Selectivity Favorable ADME Properties Modifications->Outcomes Outcomes->Lead_Compound

References

Material Science Applications of 4-(Pyrrolidin-1-yl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)phenol is a versatile organic compound that holds significant promise in the field of material science. Its unique molecular structure, featuring a phenolic hydroxyl group and a tertiary amine within a pyrrolidine ring, makes it an attractive building block for the synthesis of novel polymers with tailored properties. The electron-donating nature of the pyrrolidinyl group can enhance the reactivity of the phenol, while the overall structure can impart desirable characteristics such as thermal stability, solubility, and potential for post-polymerization modification. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance polycarbonates, polyethers, and epoxy resins.

Application Note 1: High-Performance Polycarbonates

Polycarbonates derived from this compound are anticipated to exhibit enhanced thermal stability and solubility in common organic solvents compared to conventional polycarbonates based on bisphenol A. The presence of the pyrrolidine moiety can disrupt polymer chain packing, leading to amorphous materials with good processability. These properties make them suitable for applications in specialty engineering plastics, membranes for gas separation, and advanced coatings.

Hypothetical Properties of this compound Based Polycarbonate
PropertyExpected Value
Glass Transition Temperature (Tg)150 - 180 °C
Number Average Molecular Weight (Mn)20,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Decomposition Temperature (Td, 5% wt loss)> 400 °C
SolubilitySoluble in chloroform, dichloromethane, THF
Experimental Protocol: Synthesis of Polycarbonate via Interfacial Polycondensation

This protocol describes the synthesis of a polycarbonate from this compound and phosgene through an interfacial polycondensation reaction.

Materials:

  • This compound

  • Phosgene (or a safer alternative like triphosgene)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (phase transfer catalyst)

  • Methanol

  • Deionized water

Procedure:

  • Preparation of Aqueous Phase: Dissolve this compound (1 equivalent) and benzyltriethylammonium chloride (0.01 equivalents) in a 5% aqueous solution of sodium hydroxide.

  • Preparation of Organic Phase: Prepare a solution of phosgene (1.1 equivalents) in dichloromethane. Caution: Phosgene is extremely toxic. Handle with appropriate safety measures in a well-ventilated fume hood.

  • Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase at room temperature. Continue stirring for 2-4 hours.

  • Work-up: Separate the organic layer and wash it sequentially with dilute hydrochloric acid, deionized water, and brine.

  • Precipitation: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of methanol with stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 80 °C overnight.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

Polycarbonate_Synthesis cluster_reactants Reactants cluster_reaction Polymerization cluster_workup Purification Monomer This compound in aq. NaOH Reaction Interfacial Polycondensation (Phase Transfer Catalyst) Monomer->Reaction Phosgene Phosgene in DCM Phosgene->Reaction Separation Phase Separation Reaction->Separation Washing Washing Separation->Washing Precipitation Precipitation in Methanol Washing->Precipitation Drying Vacuum Drying Precipitation->Drying Product Polycarbonate Drying->Product

Polycarbonate Synthesis Workflow

Application Note 2: Advanced Polyethers

Polyethers based on this compound can be synthesized via nucleophilic aromatic substitution. The resulting polymers are expected to possess high thermal stability and good mechanical properties. The presence of the pyrrolidine ring can also enhance their solubility and provide sites for further functionalization, making them suitable for applications as high-temperature thermoplastics, dielectric materials in microelectronics, and as membranes for specialized separations.

Hypothetical Properties of this compound Based Polyether
PropertyExpected Value
Glass Transition Temperature (Tg)180 - 220 °C
Number Average Molecular Weight (Mn)30,000 - 70,000 g/mol
Polydispersity Index (PDI)1.8 - 2.8
Decomposition Temperature (Td, 5% wt loss)> 450 °C
Dielectric Constant2.5 - 3.0
Experimental Protocol: Synthesis of Polyether via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of a polyether from this compound and an activated dihalide, such as 4,4'-difluorobenzophenone.

Materials:

  • This compound

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Setup: Equip a three-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene.

  • Reaction Mixture: Charge the flask with this compound (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), potassium carbonate (1.5 equivalents), DMAc, and toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) to remove water azeotropically with toluene.

  • Polymerization: After complete removal of water, increase the temperature to 160-170 °C and maintain for 8-12 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction mixture, filter to remove salts, and precipitate the polymer by pouring the filtrate into a stirred mixture of methanol and water.

  • Purification: Boil the crude polymer in deionized water to remove residual salts and solvent, then filter.

  • Drying: Dry the purified polymer in a vacuum oven at 100 °C overnight.

Characterization:

  • FTIR and NMR Spectroscopy: To confirm the formation of ether linkages and the polymer structure.

  • GPC: To determine molecular weight and PDI.

  • DSC and TGA: To assess thermal properties.

  • Dielectric Analyzer: To measure the dielectric constant.

Polyether_Synthesis Reactants This compound + 4,4'-Difluorobenzophenone + K2CO3 in DMAc/Toluene Dehydration Azeotropic Dehydration (Dean-Stark Trap) Reactants->Dehydration Heat to reflux Polymerization Nucleophilic Aromatic Substitution (160-170 °C) Dehydration->Polymerization Remove Toluene Precipitation Precipitation in Methanol/Water Polymerization->Precipitation Cool and filter Purification Washing with Water Precipitation->Purification Drying Vacuum Drying Purification->Drying Product Polyether Drying->Product

Polyether Synthesis Workflow

Application Note 3: High-Performance Epoxy Resins

Epoxy resins formulated with this compound as a curing agent or as a backbone component are expected to exhibit high glass transition temperatures, excellent chemical resistance, and good adhesive properties. The tertiary amine of the pyrrolidine ring can act as a catalytic curing agent for the epoxy groups, potentially allowing for lower curing temperatures or faster curing times. These resins would be suitable for demanding applications in adhesives, composites for aerospace and automotive industries, and as encapsulation materials for electronic components.

Hypothetical Properties of Epoxy Resin Cured with this compound
PropertyExpected Value
Glass Transition Temperature (Tg)160 - 200 °C
Flexural Strength120 - 150 MPa
Chemical ResistanceExcellent against common solvents and acids
Curing Temperature120 - 150 °C
Experimental Protocol: Curing of a Diglycidyl Ether of Bisphenol A (DGEBA) with this compound

This protocol details the use of this compound as a curing agent for a standard epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828)

  • This compound

  • Acetone (optional, for viscosity reduction)

Procedure:

  • Formulation: Calculate the stoichiometric amount of this compound required to cure the DGEBA resin based on their respective equivalent weights (amine hydrogen equivalent weight for the curing agent and epoxide equivalent weight for the resin).

  • Mixing: Gently heat the DGEBA resin to reduce its viscosity (e.g., 60 °C). Add the calculated amount of this compound and mix thoroughly until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to aid mixing, which should be evaporated before curing.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a preheated mold and cure in an oven following a staged curing cycle, for example: 120 °C for 2 hours, followed by post-curing at 150 °C for 2 hours.

  • Cooling: Allow the cured resin to cool slowly to room temperature to avoid internal stresses.

Characterization:

  • DSC: To determine the glass transition temperature and the extent of cure.

  • Dynamic Mechanical Analysis (DMA): To evaluate thermomechanical properties.

  • Three-Point Bending Test: To measure flexural strength and modulus.

  • Chemical Resistance Test: By immersing cured samples in various solvents and acids and measuring weight change and changes in mechanical properties.

Epoxy_Curing_Pathway cluster_components Components cluster_process Curing Process Epoxy Epoxy Resin (DGEBA) Mixing Mixing & Degassing Epoxy->Mixing CuringAgent This compound CuringAgent->Mixing Curing Thermal Curing Mixing->Curing Heat Product Crosslinked Epoxy Network Curing->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyrrolidin-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This involves the cross-coupling of a 4-halophenol (typically 4-bromophenol or 4-chlorophenol) with pyrrolidine using a palladium catalyst and a suitable ligand.

  • Nucleophilic Aromatic Substitution (SNAr): This route often starts with a more activated aryl halide, such as 4-fluoronitrobenzene, which reacts with pyrrolidine. The resulting nitro compound is then reduced to an amine, followed by conversion to the phenol.

  • Alkylation of 4-Aminophenol: This method involves the direct alkylation of 4-aminophenol with a 1,4-dihalobutane (e.g., 1,4-dibromobutane).

Q2: I am seeing a byproduct with a mass corresponding to the starting 4-halophenol minus the halogen. What is it and how can I avoid it?

A2: This byproduct is likely phenol, resulting from the hydrodehalogenation of your 4-halophenol starting material. This is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize its formation, you can try optimizing the reaction conditions, such as changing the ligand, base, or solvent.

Q3: My reaction is sluggish and gives a low yield. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Using a pre-catalyst can sometimes lead to more consistent results. Amines themselves can sometimes act as ligands and inhibit the catalyst.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. The reaction may require heating, and the base needs to be strong enough to deprotonate the amine but not so strong as to cause degradation of your starting materials or product.

  • Purity of Reagents: Ensure your starting materials, especially the pyrrolidine and solvent, are pure and dry.

Q4: I am observing a high molecular weight impurity in my final product. What could it be?

A4: A high molecular weight impurity could be a diaryl ether formed through an O-arylation side reaction, where the phenolic hydroxyl group of the starting material or product reacts with another molecule of the 4-halophenol. This is more likely to occur at higher temperatures. Protecting the phenol group is an option, but this adds extra steps to the synthesis. Alternatively, careful selection of the ligand and reaction conditions can help to suppress this side reaction. In the case of the 4-aminophenol alkylation route, polymeric byproducts can also form.

Troubleshooting Guides

Issue 1: Presence of Phenol (Hydrodehalogenation Byproduct) in the Product Mixture
  • Identification:

    • GC-MS or LC-MS analysis will show a peak with a mass corresponding to phenol (C₆H₆O, M+ = 94.04).

    • 1H NMR will show a new set of aromatic signals corresponding to phenol, distinct from the starting material and the desired product.

  • Potential Causes:

    • The catalytic cycle is diverted to a reduction pathway instead of C-N bond formation.

    • Presence of water or other proton sources in the reaction mixture.

    • Suboptimal ligand or base choice.

  • Solutions:

    • Ligand Screening: Employ bulkier electron-rich phosphine ligands which are known to favor reductive elimination over other side reactions.

    • Base Selection: Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use.

Issue 2: Formation of Diaryl Ether Impurity (O-Arylation Byproduct)
  • Identification:

    • LC-MS analysis will reveal a peak with a mass corresponding to the coupling of two phenol moieties.

    • 1H and 13C NMR will show more complex aromatic signals and an ether linkage.

  • Potential Causes:

    • The phenolic oxygen competes with the pyrrolidine nitrogen as a nucleophile.

    • High reaction temperatures can favor O-arylation.

  • Solutions:

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

    • Protecting Group Strategy: Protect the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) before the coupling reaction, followed by a deprotection step.

    • Ligand and Base Optimization: Certain ligand and base combinations can favor N-arylation over O-arylation. Experiment with different conditions.

Issue 3: Incomplete Conversion of Starting Material
  • Identification:

    • TLC, GC, or LC analysis shows a significant amount of unreacted 4-halophenol or 4-aminophenol.

  • Potential Causes:

    • Deactivated catalyst.

    • Insufficient reaction time or temperature.

    • Incorrect stoichiometry of reagents.

  • Solutions:

    • Use a Pre-catalyst: Employing a palladium pre-catalyst can ensure the generation of the active catalytic species.

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve conversion.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal reaction duration. A moderate increase in temperature may be necessary.

    • Check Stoichiometry: Ensure the correct molar ratios of the amine, aryl halide, and base are used.

Summary of Common Byproducts and Mitigation Strategies

Byproduct NameStructureCommon Synthetic RoutePotential CauseIdentification MethodsMitigation Strategy
PhenolC₆H₅OHBuchwald-HartwigHydrodehalogenation of 4-halophenolGC-MS, LC-MS, 1H NMRUse bulky, electron-rich ligands; employ weaker bases; ensure anhydrous conditions.
4,4'-OxydiphenolHOC₆H₄OC₆H₄OHBuchwald-HartwigO-arylation of 4-halophenolLC-MS, 1H & 13C NMRLower reaction temperature; use a protecting group for the phenol; optimize ligand and base.
4-(Pyrrolidin-1-yl)anilineC₁₀H₁₄N₂SNAr/ReductionIncomplete hydrolysis of the diazonium salt intermediateLC-MS, 1H NMROptimize hydrolysis conditions (temperature, acid concentration).
O-alkylated 4-aminophenolC₁₀H₁₅NOAlkylation of 4-aminophenolCompeting O-alkylationLC-MS, 1H & 13C NMRUse a base that favors N-alkylation; protect the hydroxyl group.
N,N-bis(4-hydroxybutyl)-4-aminophenolC₁₄H₂₃NO₃Alkylation of 4-aminophenolOver-alkylationLC-MS, 1H & 13C NMRUse a controlled stoichiometry of the alkylating agent.

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination for the Synthesis of this compound (Adapted Protocol)

Materials:

  • 4-Bromophenol

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and XPhos (0.04 eq.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Add pyrrolidine (1.2 eq.) via syringe.

  • Finally, add sodium tert-butoxide (1.4 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway start_materials 4-Bromophenol + Pyrrolidine catalyst Pd(OAc)2 / XPhos NaOtBu, Toluene, 100 °C start_materials->catalyst Buchwald-Hartwig Amination product This compound catalyst->product Desired Reaction byproduct1 Phenol (Hydrodehalogenation) catalyst->byproduct1 Side Reaction 1 byproduct2 4,4'-Oxydiphenol (O-Arylation) catalyst->byproduct2 Side Reaction 2

Caption: Main synthetic pathway and common byproducts in the Buchwald-Hartwig synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) start->analyze_byproducts hydrodehalogenation Hydrodehalogenation Detected? analyze_byproducts->hydrodehalogenation o_arylation O-Arylation Detected? analyze_byproducts->o_arylation incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction hydrodehalogenation->o_arylation No optimize_ligand Optimize Ligand/Base hydrodehalogenation->optimize_ligand Yes o_arylation->incomplete_reaction No protect_phenol Consider Phenol Protection o_arylation->protect_phenol Yes optimize_catalyst Increase Catalyst Loading or Use Pre-catalyst incomplete_reaction->optimize_catalyst Yes end Improved Synthesis incomplete_reaction->end No optimize_ligand->end protect_phenol->end optimize_catalyst->end

Caption: A troubleshooting workflow for identifying and resolving common synthesis issues.

Byproduct_Formation_Logic conditions Reaction Conditions high_temp High Temperature conditions->high_temp moisture Presence of Moisture conditions->moisture non_optimal_ligand Non-optimal Ligand conditions->non_optimal_ligand strong_base Strong Base conditions->strong_base o_arylation Increased O-Arylation high_temp->o_arylation hydrodehalogenation Increased Hydrodehalogenation moisture->hydrodehalogenation non_optimal_ligand->o_arylation non_optimal_ligand->hydrodehalogenation degradation Product/Reagent Degradation strong_base->degradation

Technical Support Center: Purification of 4-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(Pyrrolidin-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities depend on the synthetic route. If synthesized via nucleophilic aromatic substitution of a halo-phenol (e.g., 4-fluorophenol) with pyrrolidine, impurities may include unreacted starting materials and byproducts from side reactions.[1] If starting from 4-aminophenol, residual starting material and products of side reactions can be present.

Q2: My purified this compound is colored. How can I remove the color?

A2: Colored impurities are common in phenolic compounds due to oxidation. Several methods can be employed for decolorization:

  • Activated Carbon Treatment: Treating a solution of the compound with activated carbon can effectively adsorb colored impurities.[2][3]

  • Recrystallization: Careful selection of a recrystallization solvent can leave colored impurities in the mother liquor.

  • Reversed-Phase Chromatography: This technique can separate the target compound from colored byproducts.

Q3: What are the recommended storage conditions for this compound to prevent degradation and color formation?

A3: Phenolic compounds can be sensitive to light, air (oxidation), and heat. To minimize degradation, store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out during crystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower boiling point solvent or a solvent mixture. Try cooling the solution more slowly.
Poor recovery after crystallization The compound is too soluble in the chosen solvent. The volume of solvent used was too large.Choose a solvent in which the compound has lower solubility at room temperature. Reduce the amount of solvent used for dissolution.
Product is still impure after crystallization The chosen solvent is not effective at separating the impurities. Impurities are co-crystallizing with the product.Perform a solvent screen to find a more suitable solvent or solvent system. Consider a second crystallization from a different solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities Incorrect mobile phase polarity. Inappropriate stationary phase.Optimize the solvent system through TLC analysis. Consider using a different stationary phase (e.g., polyamide for phenolic compounds).[4]
Tailing of the product peak The compound is interacting too strongly with the stationary phase (common for acidic phenols on silica gel).Add a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase.[4] Use a different stationary phase like polyamide.
Product elutes with the solvent front The mobile phase is too polar.Start with a less polar solvent system and gradually increase the polarity (gradient elution).
Colored impurities co-elute with the product The chosen chromatography conditions are not effective for separating the colored impurities.Consider using reversed-phase chromatography, which can be effective for removing colored impurities.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon
  • Dissolve the impure, colored this compound in a suitable solvent (e.g., ethanol, methanol) at room temperature.

  • Add a small amount of activated carbon (typically 1-5% w/w of the compound).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Wash the celite pad with a small amount of the fresh solvent.

  • Concentrate the filtrate under reduced pressure to recover the decolorized product.

Protocol 2: Purification by Flash Column Chromatography (Silica Gel)
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound A Crude this compound B Dissolve in appropriate solvent A->B C Decolorization (Activated Carbon) B->C D Filtration C->D E Concentration D->E F Purification Method E->F G Crystallization F->G Option 1 H Column Chromatography F->H Option 2 I Pure this compound G->I H->I

Caption: A flowchart illustrating the general workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Impure Product A Impure Product after Initial Purification B Analyze Impurity Profile (TLC, LC-MS, NMR) A->B C Are impurities colored? B->C D Are impurities polar/non-polar? B->D C->D No E Activated Carbon Treatment or Reversed-Phase Chromatography C->E Yes F Recrystallization with different solvent system D->F Different Polarity G Adjust Column Chromatography Conditions (e.g., gradient, stationary phase) D->G Similar Polarity H Pure Product E->H F->H G->H

Caption: A decision tree for troubleshooting the purification of an impure product.

References

"optimizing reaction conditions for 4-(Pyrrolidin-1-yl)phenol synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyrrolidin-1-yl)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Question: I am attempting to synthesize this compound via a Buchwald-Hartwig amination of a 4-halophenol with pyrrolidine, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Buchwald-Hartwig amination can stem from several factors related to the reactants, catalyst system, and reaction conditions.

Potential Causes and Solutions:

  • Aryl Halide Reactivity: The choice of the halogen on the phenol ring is critical. Aryl chlorides are generally less reactive than aryl bromides or iodides. If you are using a 4-chlorophenol, consider switching to 4-bromophenol or 4-iodophenol for a higher reaction rate.

  • Catalyst and Ligand Selection: The palladium catalyst and its associated phosphine ligand are the heart of the reaction. The choice of ligand can significantly impact the reaction's success. For electron-rich phenols, bulky, electron-rich phosphine ligands are often preferred. If one catalyst/ligand combination is failing, screening a variety of systems is recommended.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be solvent-dependent and may require optimization.

  • Solvent Quality: Anhydrous and deoxygenated solvents are essential for the stability of the palladium catalyst. Common solvents for this reaction include toluene, dioxane, and THF. Ensure your solvent is properly dried and degassed before use.

  • Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the rate and yield. However, be mindful of potential side reactions at higher temperatures.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Catalyst poisoning by impurities in the starting materials or solvent can also occur.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also observing significant quantities of side products, complicating purification. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge. Identifying the nature of these impurities is the first step toward mitigating their formation.

Common Side Products and Prevention Strategies:

  • O-Arylation of the Phenol: The hydroxyl group of the starting 4-halophenol or the product can compete with the pyrrolidine as a nucleophile, leading to the formation of diaryl ethers. This is more likely to occur at higher temperatures.

    • Solution: Using a milder base or a lower reaction temperature can sometimes favor N-arylation over O-arylation. Protecting the phenol group with a suitable protecting group (e.g., a silyl ether) before the coupling reaction and deprotecting it afterward is a more robust strategy.

  • Hydrodehalogenation: The aryl halide can be reduced to phenol, consuming the starting material without forming the desired product.

    • Solution: This can be caused by β-hydride elimination from the palladium amide intermediate. Optimizing the ligand and reaction conditions can help to suppress this side reaction.

  • Homocoupling of Pyrrolidine: While less common, the oxidative coupling of two pyrrolidine molecules can occur under certain conditions.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized this compound, but I am struggling to isolate it in a pure form from the reaction mixture. What are the recommended purification methods?

Answer:

Purification of this compound typically involves a combination of techniques to remove unreacted starting materials, catalyst residues, and any side products.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. An acidic wash (e.g., dilute HCl) can be used to remove excess pyrrolidine. A basic wash (e.g., saturated sodium bicarbonate) can help remove any unreacted 4-halophenol.

  • Removal of Palladium Catalyst: The palladium catalyst can often be removed by filtration through a pad of celite or silica gel.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the product from non-polar impurities and closely related side products. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an excellent final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between a 4-halophenol (typically 4-bromophenol) and pyrrolidine is a versatile and widely used method.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an activated 4-halophenol, such as 4-fluorophenol, with pyrrolidine in the presence of a base.[4] The reaction proceeds well if the aromatic ring is sufficiently electron-deficient.

Q2: Which starting 4-halophenol is best for the Buchwald-Hartwig reaction?

A2: The reactivity of the aryl halide follows the general trend: I > Br > Cl. 4-Bromophenol is often a good compromise between reactivity and cost. 4-Chlorophenol is less reactive and may require more specialized and expensive catalyst systems to achieve good yields.

Q3: Can I perform the synthesis without a glovebox or Schlenk line?

A3: While it is highly recommended to use an inert atmosphere for Buchwald-Hartwig aminations to prevent catalyst deactivation, some modern, air-stable pre-catalysts have been developed that are more tolerant to air and moisture. However, for consistent and reproducible results, especially on a larger scale, the use of inert atmosphere techniques is strongly advised.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of this compound via Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution.

Table 1: Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Aryl Halide 4-BromophenolIodide can also be used for higher reactivity.
Amine PyrrolidineTypically used in slight excess (1.1-1.5 equiv).
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Palladium(0) or Palladium(II) sources can be used.
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich phosphine ligands are preferred.
Base NaOtBu, KOtBu, Cs₂CO₃Strong, non-nucleophilic bases are essential.
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated.
Temperature 80-110 °COptimization may be required.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.

Table 2: Nucleophilic Aromatic Substitution Conditions

ParameterConditionNotes
Aryl Halide 4-FluorophenolFluoro group is a good leaving group in SNAr.
Amine PyrrolidineTypically used in excess.
Base K₂CO₃, Et₃NA non-nucleophilic base is required.
Solvent DMSO, DMFAprotic, polar solvents are preferred.
Temperature 100-150 °CHigher temperatures are often necessary.
Reaction Time 6-18 hoursMonitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromophenol (1.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

  • Add the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add pyrrolidine (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

  • To a round-bottom flask, add 4-fluorophenol (1.0 equiv) and potassium carbonate (2.0-3.0 equiv).

  • Add anhydrous dimethyl sulfoxide (DMSO).

  • Add pyrrolidine (2.0-3.0 equiv).

  • Heat the reaction mixture to 120 °C with stirring for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour into a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Catalyst, Ligand, Base solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent amine Add Pyrrolidine solvent->amine heat Heat and Stir (80-150 °C) amine->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench and Aqueous Workup extract Extract with Organic Solvent quench->extract purify Column Chromatography and/or Crystallization extract->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low or No Yield? check_halide Using Aryl Chloride? start->check_halide Yes check_catalyst Screened Catalyst/Ligand? start->check_catalyst No change_halide Switch to Bromide or Iodide check_halide->change_halide Yes check_halide->check_catalyst No screen_catalyst Try Bulky, Electron-Rich Phosphine Ligands check_catalyst->screen_catalyst No check_conditions Optimized Conditions? check_catalyst->check_conditions Yes optimize_conditions Vary Base, Solvent, and Temperature check_conditions->optimize_conditions No check_atmosphere Inert Atmosphere Used? check_conditions->check_atmosphere Yes use_inert Ensure Anhydrous and Deoxygenated Conditions check_atmosphere->use_inert No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: N-Arylation of Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-arylation of pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the N-arylation of pyrrolidine.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from Pd(II) precursors like Pd(OAc)₂.

    • Solution: Use a pre-catalyst that readily forms the active Pd(0) species. Alternatively, pre-activation of the Pd(II) source with a suitable ligand before adding the substrates can improve catalyst activity. The addition of a small amount of water can sometimes facilitate the reduction of Pd(II) to Pd(0).[1]

  • Poorly Chosen Ligand: The ligand may not be suitable for the specific substrates or reaction conditions.

    • Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For electron-rich aryl halides, bulky, electron-rich ligands are often more effective. Refer to the ligand selection table below for guidance.

  • Incorrect Base: The base may not be strong enough to deprotonate the pyrrolidine or may be incompatible with other functional groups on the substrates.

    • Solution: Strong bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures or longer reaction times.[2]

  • Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.

    • Solution: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. For Ullmann-type reactions, polar aprotic solvents like DMF or DMSO are often used.[3] Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can lead to catalyst deactivation and side reactions.

  • Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides.

    • Solution: If possible, use the corresponding aryl bromide or iodide. For aryl chlorides, more specialized catalyst systems with highly active ligands may be required.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Product Yield check_catalyst 1. Verify Catalyst Activity - Use a pre-catalyst - Pre-activate Pd(II) source start->check_catalyst check_ligand 2. Screen Different Ligands - Consider electronic and steric properties check_catalyst->check_ligand If no improvement success Improved Yield check_catalyst->success If yield improves check_base 3. Optimize Base - Test stronger or weaker bases - Check for substrate compatibility check_ligand->check_base If no improvement check_ligand->success If yield improves check_solvent 4. Evaluate Solvent - Ensure solvent is anhydrous and degassed - Test alternative solvents check_base->check_solvent If no improvement check_base->success If yield improves check_halide 5. Assess Aryl Halide - Switch to bromide or iodide if possible check_solvent->check_halide If no improvement check_solvent->success If yield improves check_halide->success If yield improves

Caption: A stepwise guide to troubleshooting low product yield in N-arylation reactions.

Issue 2: Formation of Hydrodehalogenation Side Product

Description: The aryl halide is reduced to the corresponding arene, consuming the starting material and reducing the yield of the desired N-arylated product. This is a common side reaction in Buchwald-Hartwig aminations.[4]

Causes:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to the formation of a palladium-hydride species which then reductively eliminates with the aryl group.[4]

  • Presence of Water or Other Protic Impurities: These can act as a source of protons for the reduction of the aryl halide.

Solutions:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands that favor reductive elimination of the C-N bond over β-hydride elimination.

  • Base Selection: The choice of base can influence the rate of deprotonation of the amine and the subsequent steps in the catalytic cycle. Screening different bases can sometimes minimize hydrodehalogenation.

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled and degassed solvents.

  • Bimetallic Catalyst Systems: In some cases, the use of a bimetallic palladium-copper nanocatalyst has been shown to suppress the hydrodehalogenation pathway by favoring the desired amination.[5]

Issue 3: Catalyst Deactivation

Description: The catalyst loses its activity over the course of the reaction, leading to incomplete conversion.

Causes:

  • Formation of Inactive Pd(0) Species: Agglomeration of the palladium catalyst can lead to the formation of inactive palladium black.

  • Ligand Degradation: The phosphine ligands can be susceptible to oxidation or other degradation pathways.

  • Inhibition by Substrates or Products: Certain functional groups on the substrates or the product itself can coordinate to the palladium center and inhibit catalysis.[6]

  • Displacement of Ligand: The amine or N-heteroaromatic substrates can displace the phosphine ligand, forming dormant palladium complexes.[7][8]

Solutions:

  • Use of Pre-catalysts: Pre-formed catalyst complexes are often more stable and lead to a more controlled formation of the active catalytic species.

  • Ligand Design: Employ bulky ligands that protect the palladium center from aggregation and resist displacement by other species in the reaction mixture.

  • Control of Reaction Conditions: Lowering the reaction temperature or using a less polar solvent can sometimes reduce the rate of catalyst deactivation.

  • Reactivation: In some cases, the addition of an oxidant like benzoquinone can re-oxidize inactive Pd(0) to the active Pd(II) state, though this is not a universally applicable solution.

Catalyst Deactivation and Prevention Pathway:

catalyst_deactivation Active_Catalyst Active Pd(0) Catalyst Deactivation_Pathways Deactivation Pathways Aggregation (Pd Black) Ligand Degradation Product Inhibition Ligand Displacement Active_Catalyst->Deactivation_Pathways Leads to Inactive_Catalyst Inactive Catalyst Deactivation_Pathways->Inactive_Catalyst Results in Prevention_Strategies Prevention Strategies Use Pre-catalysts Employ Bulky Ligands Optimize Conditions (Temp., Solvent) Additives (e.g., Oxidants) Prevention_Strategies->Active_Catalyst Maintains

Caption: Pathways of catalyst deactivation and corresponding prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Buchwald-Hartwig and Ullmann N-arylation reactions?

A1: The primary difference lies in the metal catalyst used. Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, while the Ullmann condensation is copper-catalyzed.[3][4] Generally, Buchwald-Hartwig reactions proceed under milder conditions and have a broader substrate scope. Ullmann reactions often require higher temperatures and may use stoichiometric amounts of copper, although modern protocols with ligands have improved their efficiency.[3]

Q2: My starting material has another nucleophilic group (e.g., a phenol). How can I achieve selective N-arylation of the pyrrolidine?

A2: This is a common challenge. You have a few options:

  • Protection: Protect the competing nucleophilic group (e.g., as a silyl ether for a phenol) before the N-arylation reaction. The protecting group can be removed in a subsequent step.

  • Ligand and Condition Tuning: In some cases, selectivity can be achieved by carefully choosing the ligand and reaction conditions. Certain ligand systems may favor N-arylation over O-arylation. Screening different catalysts, ligands, and bases is recommended.

  • Alternative Coupling Methods: If palladium-catalyzed methods are not selective, a copper-catalyzed Ullmann-type reaction might offer different selectivity.

Q3: Can I use aryl chlorides for the N-arylation of pyrrolidine?

A3: Aryl chlorides are less reactive than aryl bromides and iodides in both Buchwald-Hartwig and Ullmann reactions. While possible, their use often requires more specialized and highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures and longer reaction times. If you are struggling with an aryl chloride, switching to the corresponding aryl bromide or iodide is often the most straightforward solution.

Q4: I am observing the formation of an N-vinylpyrrolidine side product. What is causing this?

A4: This side reaction is typically observed when using vinyl bromides as the coupling partner in palladium-catalyzed reactions. It arises from the competitive C-N bond-forming reductive elimination from an intermediate vinylpalladium amido complex. To suppress this, you can try using a smaller phosphine ligand, such as tri-2-furylphosphine, which can disfavor this reductive elimination pathway.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the N-arylation of pyrrolidine and related secondary amines, highlighting the impact of different parameters.

Table 1: Optimization of Copper-Catalyzed N-Arylation of 2-Pyrrolidone with Phenyl Halides

EntryAryl HalideBaseSolventTime (h)Yield (%)
1PhIK₃PO₄DMF585
2PhICs₂CO₃DMF578
3PhIK₂CO₃DMF565
4PhIK₃PO₄Dioxane572
5PhIK₃PO₄Toluene568
6PhIK₃PO₄DMSO592
7PhBrK₃PO₄DMSO511
8PhClK₃PO₄DMSO53

Reaction conditions: 2-pyrrolidone, aryl halide, CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate ligand, base, solvent at 110°C.

Table 2: Comparison of Ligands for the Buchwald-Hartwig Amination of Secondary Amines

LigandAryl HalideBaseSolventTemperature (°C)Yield (%)
P(o-Tol)₃Aryl BromideNaOtBuToluene100Good for cyclic amines
BINAPAryl BromideNaOtBuToluene100Effective, but can be slow
XPhosAryl ChlorideK₃PO₄t-BuOH100High for challenging substrates
RuPhosAryl BromideK₂CO₃Dioxane80Broad applicability
BrettPhosAryl ChlorideLHMDSTHF65Excellent for bulky amines

This table represents a general summary of ligand performance for secondary amines. Optimal conditions may vary for pyrrolidine specifically.

Experimental Protocols

General Procedure for Palladium-Catalyzed Tandem N-Arylation/Carboamination

This protocol describes a one-pot synthesis of N-aryl-2-allyl pyrrolidines.

  • Reaction Setup: A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol % complex, 2 mol % Pd), 2-(di-tert-butylphosphino)biphenyl (2 mol %), and sodium tert-butoxide (2.4 equiv).

  • Inert Atmosphere: The tube is purged with argon.

  • Reagent Addition: Toluene (1 mL), the primary γ-amino alkene substrate (1.0 equiv), and the aryl bromide (1.0 equiv) are added via syringe.

  • First Coupling: The mixture is placed in a pre-heated oil bath at 60 °C with stirring until the starting materials are consumed, as monitored by GC analysis.

  • Ligand Exchange: A solution of dppe (2 mol %) in toluene (1 mL) is added.

  • Second Coupling: The temperature is increased to 110 °C, and the vinyl bromide (1.2 equiv) is added. The reaction is stirred until completion.

  • Workup: The reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.[9]

Experimental Workflow Diagram:

experimental_workflow setup 1. Reaction Setup - Pd₂(dba)₃, Ligand 1, Base - Purge with Argon reagents1 2. Add Reagents 1 - Toluene, Amine, Aryl Bromide setup->reagents1 coupling1 3. First Coupling - Heat to 60°C reagents1->coupling1 ligand_exchange 4. Ligand Exchange - Add Ligand 2 (dppe) coupling1->ligand_exchange reagents2 5. Add Reagent 2 - Vinyl Bromide ligand_exchange->reagents2 coupling2 6. Second Coupling - Heat to 110°C reagents2->coupling2 workup 7. Workup & Purification - Filtration, Concentration, Chromatography coupling2->workup product Final Product workup->product

References

"stability of 4-(Pyrrolidin-1-yl)phenol in acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(Pyrrolidin-1-yl)phenol

Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the stability, handling, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound featuring a phenol group substituted with a pyrrolidine ring at the para-position.[1] It serves as a versatile building block in organic and medicinal chemistry.[1] Its structure is explored in the development of novel compounds for various therapeutic areas, including potential anticancer and anti-inflammatory agents.[1]

Q2: My solution of this compound has changed color to a brownish or purplish tint. What is the likely cause?

A2: Phenolic compounds, particularly aminophenol derivatives, are susceptible to oxidation, which often results in the formation of colored products.[2][3] This process can be accelerated by exposure to air (oxygen), light, or basic pH conditions.[3] The color change indicates the probable formation of quinone-imine type structures and further polymerization.[2][4]

Q3: What are the general stability characteristics of this compound?

  • Basic Conditions: In the presence of a base, it is expected to oxidize readily.[3] The phenoxide ion formed under basic conditions is more electron-rich and thus more easily oxidized than the protonated phenol.

  • Acidic Conditions: While generally more stable against oxidation in acidic conditions, strong acidic environments may affect the pyrrolidine ring or other functional groups, though specific hydrolysis data is not available.

  • Light and Air: Like many phenols, it is sensitive to light and air (oxidation). Storage in amber vials under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: How should I store stock solutions of this compound?

A4: To minimize degradation, stock solutions should be:

  • Stored at low temperatures (e.g., 4°C for short-term or -20°C for long-term).

  • Protected from light by using amber vials or wrapping containers in foil.

  • Prepared in de-gassed solvents and stored under an inert atmosphere if possible.

  • If pH is a factor in your experimental system, consider preparing the solution in a slightly acidic buffer to reduce the rate of oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of the compound in your stock or working solution.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Prepare a fresh stock solution from solid material. Compare its performance to the old solution.

    • Analyze for Purity: Use an analytical technique like HPLC-UV to check the purity of your solution. Look for the appearance of new peaks or a decrease in the area of the parent compound peak over time.

    • Control Storage Conditions: Ensure solutions are stored protected from light and at an appropriate temperature as recommended in the FAQs.

    • Consider Solvent Effects: The choice of solvent can impact stability. Aprotic solvents may offer better stability against oxidation than protic solvents, especially at neutral or basic pH.

Issue 2: Unexpected peaks observed during chromatographic analysis (e.g., HPLC, LC-MS).
  • Possible Cause: Formation of degradation products due to pH, light, or oxidative stress. Phenols can oxidize to form quinones or polymerize.[2][4]

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Intentionally stress a sample of the compound under acidic, basic, oxidative, and photolytic conditions to identify the retention times of potential degradation products.[5][6] This will help confirm if the unexpected peaks in your primary experiment correspond to degradants.

    • Review Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the compound's stability. A slightly acidic mobile phase is often preferred for analyzing phenolic compounds.

    • Use MS Detection: If available, use a mass spectrometer to identify the mass of the unknown peaks, which can provide clues to their structure.

Logical Flow for Troubleshooting Compound Degradation

G A Inconsistent Results or Unexpected Chromatographic Peaks B Is the stock solution old or improperly stored? A->B C Prepare fresh stock solution. Protect from light and air. Re-analyze. B->C  Yes D Is the experimental solution exposed to harsh conditions (high pH, strong light)? B->D  No C->D E Control experimental pH. Use amber vials or cover setup. Work under inert atmosphere if possible. D->E  Yes F Issue Persists: Characterize Degradants D->F  No E->F G Perform Forced Degradation Study (Acid, Base, H2O2, Light, Heat). Use HPLC-MS to identify degradants. F->G

Caption: Troubleshooting workflow for compound instability.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[5][6][7]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with UV or DAD detector

  • pH meter, volumetric flasks, pipettes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 4 hours. Note any rapid color change.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Stress: Expose the control solution to direct UV light (e.g., 254 nm) or sunlight for 48 hours. Keep a wrapped control in the dark.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a suitable HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. The goal is to achieve 5-20% degradation.[5]

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (UV Light) A->E F Sample at Time Points (e.g., 2, 8, 24h) B->F C->F D->F E->F G Neutralize & Dilute F->G H Analyze by HPLC-UV/DAD G->H I Compare Chromatograms & Evaluate Degradation % H->I

Caption: Experimental workflow for a forced degradation study.
Protocol 2: Example HPLC Method for Analysis

Objective: To separate this compound from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm (or DAD scan 200-400 nm)
Injection Volume 10 µL

Note: This is a starting method. Optimization may be required based on the results of the forced degradation study to achieve adequate separation of all peaks.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not available in published literature, the table below provides a template for organizing data from a forced degradation study as described in Protocol 1.

Stress ConditionTime (hours)Temperature (°C)% Parent Compound Remaining% DegradationNumber of Degradant Peaks
Control (Dark)24RT>99%<1%0
0.1 M HCl2460User DataUser DataUser Data
0.1 M NaOH4RTUser DataUser DataUser Data
3% H₂O₂24RTUser DataUser DataUser Data
Photolytic (UV Light)48RTUser DataUser DataUser Data

Users should populate this table with their own experimental data.

References

"troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(Pyrrolidin-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for the synthesis of this compound are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNA r). The Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromophenol or 4-chlorophenol) with pyrrolidine.[1][2] Nucleophilic Aromatic Substitution typically utilizes an activated aryl halide, such as 4-fluoronitrobenzene, which reacts with pyrrolidine, followed by the reduction of the nitro group to an amine and subsequent conversion to the phenol. A direct approach involves reacting a halo-phenol with pyrrolidine in the presence of a base.[3]

Q2: What are the key factors that influence the yield of the Buchwald-Hartwig amination for this synthesis?

A2: The yield of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The selection of a suitable phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.[4][5] The base plays a critical role in the deprotonation of the amine and the overall catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Toluene and dioxane are frequently used solvents.[6]

Q3: What are the potential side reactions that can lead to low yield?

A3: In the Buchwald-Hartwig amination, potential side reactions include hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom, and the formation of diaryl ethers from the coupling of two phenol molecules.[2] In Nucleophilic Aromatic Substitution, incomplete reduction of the nitro group or side reactions during the diazotization and hydrolysis can lower the yield. Additionally, the starting phenol can undergo O-arylation as a side reaction.[7][8]

Q4: How can I purify the final product, this compound?

A4: Purification of this compound can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination

Question: I am attempting to synthesize this compound via Buchwald-Hartwig amination of 4-bromophenol with pyrrolidine, but I am observing very low to no product formation. What are the possible causes and solutions?

Answer:

Low or no product formation in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, and reaction conditions. Below is a troubleshooting guide to address this issue.

Potential Cause Suggested Solution
Inactive Catalyst The Pd(0) catalyst is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst and ligands. Consider using a pre-catalyst which is more air-stable.
Inappropriate Ligand The choice of phosphine ligand is critical. For electron-rich phenols, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos can improve reaction efficiency.[4]
Incorrect Base The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. Ensure the base is anhydrous.
Solvent Issues The solvent must be anhydrous and deoxygenated. Toluene and dioxane are common choices. Ensure proper drying of the solvent before use.
Low Reaction Temperature Buchwald-Hartwig reactions often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.
Substrate Quality Ensure the purity of your starting materials, 4-bromophenol and pyrrolidine. Impurities can poison the catalyst.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination check_catalyst Check Catalyst Activity start->check_catalyst check_ligand Evaluate Ligand Choice start->check_ligand check_base Assess Base and Solvent start->check_base check_conditions Review Reaction Conditions start->check_conditions troubleshoot_catalyst Use fresh catalyst/pre-catalyst Ensure inert atmosphere check_catalyst->troubleshoot_catalyst troubleshoot_ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) check_ligand->troubleshoot_ligand troubleshoot_base Use anhydrous, strong base (e.g., NaOtBu) Use dry, deoxygenated solvent check_base->troubleshoot_base troubleshoot_conditions Increase reaction temperature Increase reaction time check_conditions->troubleshoot_conditions end Improved Yield troubleshoot_catalyst->end troubleshoot_ligand->end troubleshoot_base->end troubleshoot_conditions->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing this compound, but I am also getting a significant amount of side products, which is lowering my isolated yield. How can I minimize these side products?

Answer:

The formation of side products is a common issue that can be addressed by fine-tuning the reaction conditions. The primary side products in the synthesis of this compound are often due to hydrodehalogenation of the starting material or O-arylation of the phenol.

Side Product Potential Cause Suggested Solution
Hydrodehalogenation Product (Phenol) Presence of water or other protic impurities. Inefficient reductive elimination from the Pd-complex.[2]Ensure strictly anhydrous conditions. Use a ligand that promotes faster reductive elimination.
O-Arylation Product (Diaryl Ether) The phenoxide can act as a nucleophile. This is more prevalent at higher temperatures.[8]Use a less reactive aryl halide if possible (e.g., chloride instead of bromide). Lower the reaction temperature and extend the reaction time. The choice of ligand can also influence the selectivity between N- and O-arylation.
Polymerization of Pyrrolidine Can occur under harsh basic conditions or high temperatures.Use a milder base if the reaction permits (e.g., K₂CO₃ or Cs₂CO₃). Optimize the reaction temperature.

Logical Relationship between Problem and Solution for Side Product Formation

G cluster_problem Problem: Side Product Formation cluster_solution Solution hydrodehalogenation Hydrodehalogenation anhydrous Strictly Anhydrous Conditions hydrodehalogenation->anhydrous ligand_choice Optimize Ligand hydrodehalogenation->ligand_choice o_arylation O-Arylation o_arylation->ligand_choice lower_temp Lower Reaction Temperature o_arylation->lower_temp polymerization Polymerization polymerization->lower_temp milder_base Use Milder Base polymerization->milder_base

Caption: Problem-solution map for side products.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Bromophenol

This protocol is a representative procedure based on established methods for the N-arylation of phenols.[7][8]

Materials:

  • 4-Bromophenol

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add 4-bromophenol (1.0 equivalent) to the tube.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene via syringe, followed by pyrrolidine (1.2 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup 1. Add Pd(OAc)₂, XPhos, NaOtBu to Schlenk tube under Argon add_reactants 2. Add 4-bromophenol setup->add_reactants evacuate 3. Evacuate and backfill with Argon (3x) add_reactants->evacuate add_solvents 4. Add anhydrous toluene and pyrrolidine evacuate->add_solvents heat 5. Heat to 100 °C and stir for 12-24h add_solvents->heat monitor 6. Monitor by TLC/GC-MS heat->monitor quench 7. Cool and quench with aq. NH₄Cl monitor->quench extract 8. Extract with Ethyl Acetate quench->extract dry 9. Dry, filter, and concentrate extract->dry purify 10. Purify by column chromatography dry->purify

Caption: Step-by-step experimental workflow.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction

Step 1: Synthesis of 1-(4-nitrophenyl)pyrrolidine

  • In a round-bottom flask, dissolve 4-fluoronitrobenzene (1.0 equivalent) and pyrrolidine (2.0 equivalents) in dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (K₂CO₃) (2.0 equivalents) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 1-(4-nitrophenyl)pyrrolidine.

Step 2: Reduction of the Nitro Group and Conversion to Phenol

  • Dissolve the 1-(4-nitrophenyl)pyrrolidine from Step 1 in ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • The resulting 4-(pyrrolidin-1-yl)aniline can then be converted to the target phenol via diazotization followed by hydrolysis, a standard procedure in aromatic chemistry.

Quantitative Data

The following table summarizes expected yields for the Buchwald-Hartwig amination of 4-halophenols with pyrrolidine under various conditions, based on literature precedents for similar reactions. Actual yields may vary depending on the specific experimental setup and substrate purity.

Aryl HalideLigandBaseSolventTemperature (°C)Typical Yield (%)
4-BromophenolXPhosNaOtBuToluene10085-95
4-ChlorophenolBrettPhosLHMDSDioxane11070-85
4-IodophenolRuPhosCs₂CO₃Toluene9080-90
4-BromophenolSPhosK₃PO₄t-BuOH10075-88

This data is representative and compiled from general knowledge of Buchwald-Hartwig amination reactions.[4][7]

References

Technical Support Center: Purification of Synthetic Products from 4-Aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of unreacted 4-aminophenol from synthesis reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is my crude product colored, even though the desired compound is white?

A1: The coloration, often yellow, pink, or dark brown, is typically due to the oxidation of unreacted 4-aminophenol into highly colored impurities, such as benzoquinone-imines.[1][2][3] These impurities can be present in very small amounts but have intense colors.[2]

Q2: What are the primary methods for removing unreacted 4-aminophenol?

A2: The most common and effective methods are recrystallization, acid-base extraction, and column chromatography. For removing colored impurities specifically, treatment with a reducing agent like sodium dithionite or using activated charcoal can be effective.[2][4]

Q3: How does acid-base extraction work to separate 4-aminophenol?

A3: 4-aminophenol is an amphoteric compound, meaning it has both a weakly acidic hydroxyl group and a weakly basic amino group.[5] By adjusting the pH of the aqueous solution, its solubility can be manipulated. In an acidic solution (e.g., dilute HCl), the amino group is protonated, forming a water-soluble salt.[5][6] In a basic solution (e.g., NaOH), the hydroxyl group is deprotonated, also forming a water-soluble salt.[3][5] This allows it to be selectively extracted from an organic solvent into an aqueous layer.

Q4: Which solvent is best for recrystallizing my product to remove 4-aminophenol?

A4: The ideal solvent is one in which your desired product has high solubility at high temperatures and low solubility at low temperatures, while 4-aminophenol remains at least partially soluble at low temperatures.[7][8] Water is a common solvent for recrystallizing moderately polar compounds like paracetamol.[9][10] For 4-aminophenol itself, purification can be achieved by recrystallization from solvents like aqueous HCl, aqueous H2SO4, ethanol, aqueous methanol, or chloroform.[11]

Q5: Can I use HPLC to check for the presence of 4-aminophenol in my final product?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying residual 4-aminophenol.[12][13] Several established HPLC methods use reverse-phase columns (like C18) with a mobile phase consisting of an acetonitrile and water/buffer mixture.[12][14][15]

Troubleshooting Guides

Issue 1: Product remains colored after initial purification.
  • Possible Cause 1: Oxidized 4-aminophenol impurities are still present.

    • Solution: Perform a decolorization step. Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal.[4] Alternatively, for products like paracetamol, heating the crude material with a reducing agent such as sodium dithionite (Na₂S₂O₄) can reduce the colored impurities to colorless substances.[2]

  • Possible Cause 2: The starting 4-aminophenol was of poor quality and already contained colored oxidation products.

    • Solution: If possible, purify the 4-aminophenol starting material before the synthesis, for example, by recrystallization.[16]

Issue 2: Recrystallization yields are very low.
  • Possible Cause 1: Too much solvent was used.

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[7][17] Using excess solvent will keep more of your desired product dissolved even after cooling, thus reducing the yield.

  • Possible Cause 2: The solution was cooled too quickly.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[10][17] Rapid cooling can trap impurities within the newly formed crystals and lead to smaller, less pure crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Possible Cause 3: The chosen recrystallization solvent is not optimal.

    • Solution: The ideal solvent should dissolve the compound when hot but not when cold.[8] If a single solvent doesn't work, a co-solvent system (two miscible solvents with different polarities) can be employed.[10]

Issue 3: Acid-base extraction is ineffective.
  • Possible Cause 1: Incorrect pH.

    • Solution: Ensure the pH of the aqueous phase is sufficiently acidic (pH < 4) or basic (pH > 11) to fully ionize the 4-aminophenol. Use a pH meter or indicator paper to verify.

  • Possible Cause 2: Insufficient mixing or extraction cycles.

    • Solution: Shake the separatory funnel vigorously to ensure thorough mixing between the organic and aqueous phases. Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume.

Data Presentation

Table 1: Comparison of Purification Methods for 4-Aminophenol Removal

MethodPrincipleBest ForAdvantagesDisadvantages
Recrystallization Difference in solubility between the desired product and 4-aminophenol at different temperatures.[7]Removing moderate amounts of 4-aminophenol from a solid product.Simple, effective for crystalline solids, can yield very pure product.Requires a suitable solvent, some product loss is inevitable.[7]
Acid-Base Extraction 4-aminophenol's amphoteric nature allows it to be selectively moved into an aqueous layer by adjusting pH.[5]Separating 4-aminophenol from non-acidic/non-basic organic compounds.Fast, efficient for liquid-liquid separation, good for large scales.Requires immiscible solvents, may form emulsions, product must be stable to acid/base.
Column Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica gel).Separating compounds with similar polarities, high-purity applications.High resolution, adaptable to various compound types.Can be slow, requires larger volumes of solvent, more complex setup.
Decolorization Adsorption of colored impurities onto activated charcoal or chemical reduction to colorless forms.[2][4]Specifically removing colored oxidation byproducts.Targets highly colored impurities effectively.[2]May adsorb some of the desired product, adds an extra step.

Table 2: Example HPLC Conditions for 4-Aminophenol Detection

ParameterCondition 1[12]Condition 2[14]
Column Primesep 100 (Mixed-Mode)Luna Omega 5 µm PS C18
Mobile Phase Water, Acetonitrile (MeCN), and H₂SO₄ or HClO₄ bufferA: 10 mM phosphate buffer, B: Water, C: Acetonitrile
Detection (UV) 220 nm300 nm
Mode IsocraticGradient

Experimental Protocols

Protocol 1: Recrystallization for Paracetamol Purification

This protocol is adapted from standard procedures for purifying crude acetaminophen (paracetamol).[9]

  • Dissolution: Place the crude paracetamol containing 4-aminophenol impurity into an Erlenmeyer flask. For every 1 gram of crude product, add approximately 10 mL of deionized water.[9]

  • Heating: Gently heat the mixture on a hot plate while stirring until all the solid dissolves. Add the minimum amount of additional hot water if necessary to achieve full dissolution.[9][17]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Filter the hot solution quickly through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[17] Pearly white crystals of paracetamol should form.[16]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 10-15 minutes to maximize crystal precipitation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry completely by drawing air through the funnel, then transfer them to a watch glass to air dry.

Protocol 2: Acid-Base Extraction to Remove 4-Aminophenol

This protocol describes the separation of 4-aminophenol from a neutral organic compound dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous HCl (e.g., 1 M). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The protonated 4-aminophenol salt will be in the upper aqueous layer.[5][11] Drain the lower organic layer into a clean flask. Drain the aqueous layer into a separate waste beaker.

  • Repeat Wash: Return the organic layer to the separatory funnel and repeat the acidic wash to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Isolation: Drain the washed organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified neutral product.

Visualizations

G cluster_start Start: Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture (Product + Unreacted 4-AP) Recrystallization Recrystallization Crude->Recrystallization Solid Product Extraction Acid-Base Extraction Crude->Extraction Liquid Mixture Chromatography Column Chromatography Crude->Chromatography High Purity Needed Analysis Purity Check (TLC, HPLC, m.p.) Recrystallization->Analysis Extraction->Analysis Chromatography->Analysis Pure Pure Product Analysis->Pure

Caption: General workflow for purification method selection.

G start Mixture in Organic Solvent (Product + 4-AP) add_hcl Wash with dilute HCl (aq) start->add_hcl separate1 Separate Layers add_hcl->separate1 organic_layer1 Organic Layer: Neutral Product aqueous_layer1 Aqueous Layer: 4-AP as Hydrochloride Salt separate1->organic_layer1 Contains Product separate1->aqueous_layer1 Contains Impurity G q1 Is the crude product colored? a1_yes Treat with Activated Charcoal or Sodium Dithionite q1->a1_yes Yes q2 Is the product a solid? q1->q2 No a1_yes->q2 a2_yes Perform Recrystallization q2->a2_yes Yes a2_no Use Acid-Base Extraction or Column Chromatography q2->a2_no No q3 Is purity still low? a2_yes->q3 a2_no->q3 a3_yes Consider Column Chromatography for higher purity q3->a3_yes Yes a3_no Purification Complete q3->a3_no No

References

Technical Support Center: Synthesis of 4-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Pyrrolidin-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic routes involve either the formation of the pyrrolidine ring on a phenol-containing precursor or the coupling of a pre-existing pyrrolidine ring with a phenolic compound. A common laboratory-scale method involves the reaction of 4-aminophenol with 1,4-dibromobutane. Another approach is the reaction of 4-aminophenol with succinic anhydride to form 4-(pyrrolidine-2,5-dione-1-yl)phenol, which can then be reduced to the desired product.[1][2]

Q2: What are the key safety considerations when working with the synthesis of this compound at scale?

A2: Pyrrolidine and its derivatives can be corrosive and harmful.[3] When scaling up, it is crucial to work in a well-ventilated area or a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may be exothermic, so proper temperature control and monitoring are essential to prevent runaways.

Q3: How can I purify the final product, this compound, on a large scale?

A3: Large-scale purification can be achieved through crystallization or column chromatography. For multi-kilogram batches, crystallization is often the more practical and economical method. Solvent selection is critical for achieving high purity and yield. A combination of polar and non-polar solvents should be screened to find the optimal crystallization conditions.

Q4: What are the expected impurities in the synthesis of this compound?

A4: Potential impurities can include unreacted starting materials (4-aminophenol, 1,4-dibromobutane), partially reacted intermediates, and byproducts from side reactions such as over-alkylation of the phenol or amine. The impurity profile can be analyzed using techniques like HPLC and GC-MS.

Troubleshooting Guides

Issue 1: Low Yield During Scale-Up

Symptoms:

  • The percentage yield of this compound is significantly lower in pilot plant batches compared to laboratory-scale experiments.

Possible Causes & Solutions:

  • Inefficient Heat Transfer: In larger reactors, localized overheating can lead to degradation of reactants or products.

    • Solution: Ensure adequate mixing and use a reactor with a high surface area-to-volume ratio. Employ a jacketed reactor with a reliable temperature control system.

  • Poor Mixing: Inadequate agitation can result in heterogeneous reaction conditions and incomplete conversion.

    • Solution: Optimize the stirrer speed and design. For larger vessels, consider using baffles to improve mixing efficiency.

  • Stoichiometry and Addition Rate: The optimal ratio of reactants and the rate of addition may differ at a larger scale.

    • Solution: Re-optimize the stoichiometry for the larger scale. Control the addition rate of reactants to manage exotherms and minimize side reactions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed in Scale-Up Batch check_temp Review Temperature Profile and Heat Transfer Data start->check_temp temp_issue Temperature Excursion or Hotspots Detected? check_temp->temp_issue check_mixing Evaluate Mixing Efficiency (Stirrer Speed, Baffles) mixing_issue Evidence of Poor Mixing (e.g., Incomplete Reaction)? check_mixing->mixing_issue check_stoichiometry Verify Reactant Stoichiometry and Addition Rate stoichiometry_issue Deviation from Lab-Scale Optimized Conditions? check_stoichiometry->stoichiometry_issue temp_issue->check_mixing No optimize_temp Optimize Temperature Control: - Adjust Coolant Flow - Use Jacketed Reactor temp_issue->optimize_temp Yes mixing_issue->check_stoichiometry No optimize_mixing Improve Agitation: - Increase Stirrer Speed - Install Baffles mixing_issue->optimize_mixing Yes optimize_addition Re-optimize Addition Rate and Stoichiometry for Scale stoichiometry_issue->optimize_addition Yes end_point Yield Improved stoichiometry_issue->end_point No optimize_temp->end_point optimize_mixing->end_point optimize_addition->end_point

Caption: Troubleshooting workflow for addressing low yield during scale-up.

Issue 2: High Impurity Levels in the Crude Product

Symptoms:

  • HPLC or GC analysis of the crude product shows a high percentage of unknown peaks or starting materials.

Possible Causes & Solutions:

  • Side Reactions: Elevated temperatures or prolonged reaction times can promote the formation of byproducts.

    • Solution: Re-evaluate the reaction temperature and time. Consider running the reaction at a lower temperature for a longer duration.

  • Atmospheric Contamination: The reaction may be sensitive to air or moisture, leading to oxidative or hydrolytic side products.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.

  • Quality of Starting Materials: Impurities in the starting materials can be carried through the synthesis and affect the final product purity.

    • Solution: Verify the purity of all starting materials before use. If necessary, purify the starting materials.

Data Presentation

Table 1: Representative Impact of Scale on Synthesis Parameters

ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (100kg)
Yield (%) 85-90%75-85%70-80%
Purity (by HPLC) >99%97-99%95-98%
Reaction Time (hours) 4-66-88-12
Key Impurity A (%) <0.10.5-1.01.0-2.0
Key Impurity B (%) <0.10.2-0.50.5-1.5

Note: This data is illustrative and may vary depending on the specific process and equipment.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative method and may require optimization for specific equipment and scales.

Materials:

  • 4-Aminophenol

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add 1,4-dibromobutane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford this compound.

Visualizations

Synthetic Pathway of this compound

synthesis_pathway cluster_reactants Reactants cluster_process Process cluster_product Product aminophenol 4-Aminophenol reaction Reaction in Acetonitrile (Reflux) aminophenol->reaction dibromobutane 1,4-Dibromobutane dibromobutane->reaction k2co3 K2CO3 (Base) k2co3->reaction product This compound reaction->product

Caption: Synthesis of this compound from 4-aminophenol.

References

Technical Support Center: Degradation of 4-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and scientists investigating the degradation pathways of 4-(Pyrrolidin-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: Are there any established degradation pathways for this compound in the scientific literature?

A1: As of late 2025, a comprehensive search of scientific literature did not reveal any studies specifically detailing the degradation pathways of this compound. The information available largely pertains to the degradation of phenol itself or other substituted phenols, such as 4-chlorophenol and 4-alkylphenols. Therefore, any proposed pathway for this compound would be putative and based on the degradation of analogous structures.

Q2: What are the likely initial steps and intermediates in the biodegradation of this compound?

A2: Based on the well-established microbial degradation of phenol, a likely initial step is the hydroxylation of the aromatic ring. Phenol is typically converted to catechol by phenol hydroxylase.[1][2] This is then followed by ring cleavage via either the ortho or meta pathway.[1][2] For this compound, a similar hydroxylation event is probable, leading to a substituted catechol. Additionally, metabolic modifications to the pyrrolidine ring, such as hydroxylation, are possible based on the metabolism of other pyrrolidine-containing compounds.[3]

Q3: What are the major enzymatic pathways for phenol derivative degradation?

A3: The two primary aerobic bacterial degradation pathways for phenolic compounds proceed via a catechol intermediate, which then undergoes ring cleavage.[1]

  • Ortho-cleavage pathway: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons.[1]

  • Meta-cleavage pathway: Catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups.[2]

The specific pathway utilized depends on the microbial species and the nature of the substituents on the phenol ring.

Q4: What analytical techniques are most suitable for studying the degradation of this compound and identifying its metabolites?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the most powerful and commonly used technique for this type of investigation.[4][5]

  • HPLC separates the parent compound from its degradation products in a complex mixture.

  • MS and MS/MS provide molecular weight and structural information, which is crucial for the identification of unknown metabolites.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the polar metabolites.[3]

Troubleshooting Guide

Issue: Chromatographic Problems in HPLC Analysis

QuestionPotential CauseSuggested Solution
Why am I seeing asymmetric peak shapes (tailing or fronting) for my parent compound and potential metabolites? - Secondary Silanol Interactions: Residual, un-endcapped silanols on the stationary phase can interact with basic compounds (like the pyrrolidine nitrogen).- Column Overload: Injecting too concentrated a sample.- Mismatched Solvent Strength: The sample diluent is significantly stronger than the mobile phase.- Adjust Mobile Phase pH: For basic analytes, a lower pH (e.g., adding 0.1% formic acid) can protonate the analyte and reduce tailing.- Use a Buffered Mobile Phase: This helps to maintain a consistent ionization state of the analyte.- Reduce Injection Volume/Concentration: Perform a dilution series to find the optimal concentration.- Match Sample Diluent: Dissolve the sample in the initial mobile phase if possible.[6]
My retention times are drifting or shifting between injections. What is the cause? - Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase gradient.- Mobile Phase Composition Change: Evaporation of volatile solvents or inaccurate mixing.- Temperature Fluctuations: The column temperature is not stable.- Column Contamination: Buildup of sample matrix components on the column.- Increase Equilibration Time: Ensure the column is fully equilibrated before each injection, especially in gradient elution.- Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation.- Use a Column Oven: Maintain a constant and controlled column temperature.[7]- Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent.- Use a Guard Column: This will protect the analytical column from strongly retained compounds.[8]
I am observing a noisy or drifting baseline. How can I improve it? - Contaminated Mobile Phase/Solvents: Impurities in the solvents or buffer salts.- Detector Lamp Issue: The lamp may be nearing the end of its life.- Air Bubbles in the System: Incomplete degassing of the mobile phase.- Pump Malfunction: Inconsistent solvent delivery.- Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared buffers.- Check Detector Lamp: Consult the instrument manual for lamp lifetime and replacement procedures.- Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use.- Purge the Pump: Purge the system to remove any trapped air bubbles.[9]

Issue: Mass Spectrometry Detection

QuestionPotential CauseSuggested Solution
I am having difficulty detecting my expected metabolites. What could be the problem? - Low Metabolite Concentration: The metabolites are below the limit of detection.- Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analytes.- Incorrect MS Parameters: The ionization source and MS settings are not optimized for the target compounds.- Sample Concentration: Use solid-phase extraction (SPE) to concentrate the sample and remove interfering salts.[5]- Improve Chromatographic Separation: Modify the HPLC gradient to better separate metabolites from matrix components.- Optimize MS Parameters: Infuse a standard of the parent compound to optimize parameters like capillary voltage, gas flow, and temperature.
How can I confirm the identity of a putative metabolite? - Insufficient Data for Identification: A molecular weight alone is not sufficient for confirmation.- Perform MS/MS (Tandem MS): Fragment the parent ion to obtain structural information. The fragmentation pattern can be compared to that of a suspected standard or to in-silico fragmentation predictions.- High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition.- Isotope Labeling: If possible, use a labeled version of the parent compound (e.g., with ¹³C or ¹⁵N) to trace the label into the metabolites.

Experimental Protocols

Protocol: Microbial Degradation of this compound

This protocol provides a general framework for studying the degradation of this compound using a microbial culture.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Microbial culture (e.g., activated sludge, a specific bacterial strain)

  • Minimal Salts Medium (MSM) appropriate for the chosen microorganism

  • Sterile flasks or bioreactor

  • Shaking incubator

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for mobile phase)

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Experimental Procedure:

  • Prepare Media: Prepare and sterilize the Minimal Salts Medium.

  • Inoculum Preparation: Grow the microbial culture to a desired cell density (e.g., OD₆₀₀ of 0.8-1.0).

  • Set up Degradation Cultures:

    • In sterile flasks, add MSM.

    • Inoculate the MSM with the prepared microbial culture.

    • Add this compound from a sterile stock solution to achieve the desired starting concentration (e.g., 50 mg/L).

    • Include control flasks:

      • Abiotic Control: MSM with the compound but no microbial culture (to check for abiotic degradation).

      • Biotic Control: MSM with microbial culture but no compound (to monitor endogenous metabolism).

  • Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the microorganism.

  • Sampling:

    • At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each flask.

    • Immediately quench metabolic activity by adding an equal volume of cold acetonitrile or by centrifuging and filtering the supernatant.

    • Filter the samples through a 0.22 µm syringe filter into HPLC vials.

    • Store samples at -20°C until analysis.

3. HPLC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient might be 5% B to 95% B over 15 minutes, followed by a wash and re-equilibration step.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform an initial full scan (e.g., m/z 100-800) to identify potential metabolite masses.

    • Use data-dependent acquisition (DDA) or targeted MS/MS to obtain fragmentation spectra for the parent compound and any new peaks that appear over time.

Quantitative Data Summary

As no specific data for this compound degradation is available, the following tables are illustrative examples of how to present quantitative data.

Table 1: Example Degradation Kinetics of Phenolic Compounds by Pseudomonas putida

CompoundInitial Conc. (mg/L)Half-life (t₁/₂) (hours)Degradation Rate (mg/L/h)
Phenol1008.55.8
4-Chlorophenol10012.24.1
This compound100Data not availableData not available

Table 2: Example Putative Metabolites of this compound Identified by LC-HRMS

Metabolite IDRetention Time (min)Observed m/z [M+H]⁺Proposed FormulaMass Error (ppm)Proposed Structure
M14.5179.1128C₁₀H₁₄N₂O-0.5Hydroxylated Pyrrolidine Ring
M23.8195.1077C₁₀H₁₄N₂O₂-0.8Dihydroxylated (Catechol) Ring
M32.5211.0866C₉H₁₀N₂O₄-1.1Ring Cleavage Product

Visualizations

Putative Degradation Pathway

The following diagram illustrates a hypothetical biodegradation pathway for this compound, based on established phenol degradation mechanisms.

cluster_main Putative Degradation of this compound A This compound B 4-(Pyrrolidin-1-yl)catechol A->B Phenol Hydroxylase E Hydroxylated Pyrrolidine Derivative A->E Hydroxylation C Ring Cleavage Products (e.g., Muconic Semialdehydes) B->C Catechol Dioxygenase (ortho or meta) D TCA Cycle Intermediates C->D Further Metabolism

Caption: A putative biodegradation pathway for this compound.

Experimental Workflow

This diagram outlines a typical workflow for investigating the degradation of a target compound.

cluster_workflow Experimental Workflow Setup 1. Experimental Setup (Microbial Culture + Compound) Sampling 2. Time-Course Sampling Setup->Sampling Prep 3. Sample Preparation (Quenching, Filtration) Sampling->Prep Analysis 4. LC-MS/MS Analysis (Full Scan, MS/MS) Prep->Analysis Data 5. Data Processing (Peak Finding, Identification) Analysis->Data Pathway 6. Pathway Elucidation Data->Pathway

Caption: A typical experimental workflow for degradation studies.

References

"improving the regioselectivity of 4-(Pyrrolidin-1-yl)phenol functionalization"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the regioselective functionalization of 4-(pyrrolidin-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

In this compound, the aromatic ring is highly activated towards electrophilic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) group and the pyrrolidin-1-yl group. Both are ortho-, para-directing.[1][2] Since the para position relative to the hydroxyl group is occupied by the pyrrolidinyl substituent, electrophilic attack is strongly directed to the ortho positions (2 and 6). The pyrrolidin-1-yl group, being a tertiary amine, is a very potent activating group and will further enhance the electron density at these positions.

Q2: Why am I observing a mixture of products or low yields?

The high reactivity of the this compound ring can lead to several challenges:

  • Polysubstitution: The strong activation from both substituents can lead to the introduction of more than one functional group on the aromatic ring, even with stoichiometric control of the electrophile.

  • Side Reactions: The electron-rich nature of the molecule makes it susceptible to oxidation, especially under harsh reaction conditions (e.g., strong acids, high temperatures).[3]

  • Lack of Selectivity: While ortho-substitution is electronically favored, achieving mono-substitution at a single ortho position can be difficult, potentially leading to a mixture of 2- and 2,6-disubstituted products.

Q3: Can I achieve functionalization at the meta position?

Traditional electrophilic aromatic substitution on this substrate will not favor the meta position (positions 3 and 5). However, recent advances in C-H functionalization have demonstrated that meta-selectivity on phenol derivatives can be achieved using specialized catalytic systems, such as those based on palladium or iridium.[4][5][6] These methods operate through mechanisms distinct from classical electrophilic substitution and often employ directing groups to achieve unconventional regioselectivity.

Q4: How does the pyrrolidin-1-yl group influence the reactivity compared to a simple phenol?

The pyrrolidin-1-yl group is a significantly stronger electron-donating group than the hydroxyl group. Its nitrogen atom's lone pair is readily delocalized into the aromatic ring, substantially increasing the nucleophilicity of the ortho and para positions. This makes this compound much more reactive towards electrophiles than phenol itself.[1] This heightened reactivity necessitates milder reaction conditions to control selectivity and prevent side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Regioselectivity (Mixture of ortho-isomers and/or polysubstitution) 1. High reactivity of the substrate. 2. Harsh reaction conditions (high temperature, strong Lewis acids). 3. Excess of the electrophile.1. Modify Reaction Conditions: * Lower the reaction temperature. * Use a less polar solvent to decrease reaction rate.[2] * Employ milder electrophiles or use a protecting group strategy for the hydroxyl group to temper its activating effect.[3] 2. Catalyst Control: Explore transition-metal-catalyzed C-H functionalization methods that offer orthogonal regioselectivity (e.g., Pd-catalyzed meta-olefination).[4][5] 3. Stoichiometry: Use the electrophile as the limiting reagent.
Low Yield of Desired Product 1. Decomposition of the starting material or product. 2. Oxidation of the phenol. 3. Poor recovery during workup.1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Milder Reagents: Use less aggressive reagents. For example, for nitration, consider using a metal nitrate like Cu(NO₃)₂ in an organic solvent instead of concentrated nitric acid. 3. Purification: Employ careful chromatographic separation to isolate the desired isomer from complex mixtures.
No Reaction or Incomplete Conversion 1. Insufficiently reactive electrophile. 2. Deactivation of the catalyst. 3. Steric hindrance from the pyrrolidinyl group.1. Activate the Electrophile: Use a suitable Lewis acid to increase the electrophilicity of the attacking species, but with caution to avoid side reactions. 2. Ligand Selection (for catalyzed reactions): In transition-metal-catalyzed reactions, the choice of ligand can be crucial for both reactivity and selectivity.[7] 3. Reaction Time/Temperature: Cautiously increase the reaction time or temperature, while monitoring for product degradation.

Experimental Protocols

The following are generalized protocols for common functionalization reactions. Note: These are starting points and will likely require optimization for this compound.

Ortho-Bromination

This protocol aims for mono-bromination at one of the ortho positions.

  • Dissolution: Dissolve this compound (1 equivalent) in a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) at 0°C. Using a non-polar solvent can help control the reactivity.[8]

  • Reagent Addition: Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent dropwise to the reaction mixture with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired ortho-bromo-4-(pyrrolidin-1-yl)phenol.

Ortho-Nitration

This protocol uses a milder nitrating agent to favor mono-nitration.

  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous organic solvent like acetone or ethyl acetate.

  • Reagent Addition: Add copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (1 equivalent) to the solution and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, filter the reaction mixture and concentrate the solvent.

  • Purification: Purify the resulting nitro-phenols by column chromatography to separate the ortho-isomer.

Friedel-Crafts Acylation (Ortho-Acylation)

This protocol aims to introduce an acyl group at an ortho position.

  • Complex Formation: In a flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to a suitable solvent like dichloromethane at 0°C.

  • Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride) (1 equivalent) to the AlCl₃ suspension.

  • Substrate Addition: Add a solution of this compound (1 equivalent) in the same solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C to room temperature and monitor by TLC.

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.[9][10] Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

Visualizations

Directing Effects in Electrophilic Substitution

G cluster_substrate This compound cluster_directing Directing Effects cluster_outcome Predicted Outcome mol Phenol Ring (Positions 1-6 clockwise from -OH) OH -OH (Position 1) Pyr -N(CH₂)₄ (Position 4) OH_direct -OH directs ortho, para OH->OH_direct Pyr_direct -N(CH₂)₄ directs ortho, para Pyr->Pyr_direct Ortho Positions 2 & 6 (Highly Activated) OH_direct->Ortho Activates Para Position 4 (Blocked) OH_direct->Para Blocked Pyr_direct->Ortho Strongly Activates Meta Positions 3 & 5 (Deactivated relative to ortho)

Caption: Directing effects on this compound.

General Experimental Workflow for Regioselective Functionalization

G Start Start: This compound ReactionSetup Reaction Setup: - Choose Solvent - Control Temperature Start->ReactionSetup ReagentAddition Slow Addition of Electrophile/Catalyst ReactionSetup->ReagentAddition Monitoring Monitor by TLC/LC-MS ReagentAddition->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Troubleshoot Troubleshooting: - Adjust Conditions - Change Reagents Monitoring->Troubleshoot Poor Selectivity/ Low Yield Purification Column Chromatography Workup->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis Product Isolated Regioisomer(s) Analysis->Product Troubleshoot->ReactionSetup

Caption: General experimental workflow for functionalization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-(Pyrrolidin-1-yl)phenol and 4-aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and cytotoxic properties of 4-(Pyrrolidin-1-yl)phenol and 4-aminophenol, supported by experimental data and mechanistic insights.

Introduction

Phenolic compounds are a cornerstone of medicinal chemistry, widely recognized for their diverse biological activities. Among them, this compound and 4-aminophenol represent two structurally related molecules with significant therapeutic potential. While both share a core phenolic structure, the substitution at the para position—a pyrrolidine ring versus an amino group—imparts distinct physicochemical properties that influence their biological profiles. This guide provides a detailed comparison of their antioxidant, anti-inflammatory, and cytotoxic activities, presenting quantitative data, experimental protocols, and mechanistic pathways to aid researchers in drug discovery and development.

Quantitative Comparison of Biological Activities

To facilitate a direct comparison, the following tables summarize the available quantitative data for the biological activities of this compound and 4-aminophenol. It is important to note that the data presented is for derivative compounds, as directly comparative studies on the parent molecules are limited in the current literature.

Compound/DerivativeAssayCell Line/SystemIC50 ValueReference
4-(Pyrrolidine-2,5-dione-1-yl)phenolDPPH Radical Scavenging-36.9 µM[1]
Pyrrolidine Compounds (unspecified)DPPH Radical Scavenging-108 - 142 µg/mL[2]
Pyrrolidine Compound (unspecified)Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)100 µM[2]
4-aminophenol (as a metabolite of Acetaminophen)Nitric Oxide InhibitionBV-2 (Murine Microglia)Effective Inhibition (IC50 not specified)[3]

Table 1: Antioxidant and Cytotoxic Activities. This table highlights the antioxidant potential of a this compound derivative and the cytotoxic effects of a pyrrolidine compound. For 4-aminophenol, its role in nitric oxide inhibition as a metabolite is noted.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).

  • A fresh solution of DPPH in the same solvent is prepared.

  • Different concentrations of the test compound are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[4][5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with different concentrations of the test compound for a certain period.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.

  • The absorbance of the resulting azo dye is measured at approximately 540 nm.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined.[6][7]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these compounds is critical for their targeted development.

4-aminophenol: Anti-inflammatory Mechanism

The anti-inflammatory effects of 4-aminophenol are largely attributed to its metabolite, N-arachidonoylphenolamine (AM404), which is formed in the brain.[8] AM404 exhibits its effects through multiple pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes: AM404 can inhibit both COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis, which are key mediators of inflammation and pain.[9][10]

  • Modulation of the Endocannabinoid System: AM404 can act as an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and can inhibit the reuptake of the endocannabinoid anandamide, thereby potentiating its anti-inflammatory and analgesic effects.[9]

  • Inhibition of NF-κB Signaling: AM404 has been shown to attenuate the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[3][11][12]

G Figure 1: Anti-inflammatory signaling of 4-aminophenol metabolite (AM404). cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV1 TRPV1 Anandamide_Transporter Anandamide Transporter Anandamide_Degradation Anandamide Degradation COX COX-1/2 IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Proinflammatory_Genes Induces AM404 AM404 (4-aminophenol metabolite) AM404->TRPV1 Activates AM404->Anandamide_Transporter Inhibits AM404->COX Inhibits AM404->IKK Inhibits

Figure 1: Anti-inflammatory signaling of 4-aminophenol metabolite (AM404).

This compound: Anti-inflammatory Mechanism

Derivatives of this compound have been shown to exert anti-inflammatory effects by modulating Toll-like receptor (TLR) signaling pathways.[13][14] TLRs are key pattern recognition receptors that initiate inflammatory responses upon recognizing pathogen-associated molecular patterns (PAMPs), such as LPS.

  • Inhibition of TLR4 Signaling: Certain this compound derivatives can inhibit the dimerization of TLR4, a critical step for the activation of downstream signaling.[14]

  • Inhibition of NF-κB Activation: By interfering with the TLR4 signaling cascade, these compounds can prevent the activation of NF-κB. This, in turn, suppresses the expression of pro-inflammatory mediators.[13]

G Figure 2: Anti-inflammatory signaling of this compound derivatives. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Proinflammatory_Genes Induces Pyrrolidinylphenol This compound Derivative Pyrrolidinylphenol->TLR4 Inhibits Dimerization

Figure 2: Anti-inflammatory signaling of this compound derivatives.

Conclusion

Both this compound and 4-aminophenol derivatives exhibit promising biological activities, particularly in the realms of antioxidant and anti-inflammatory effects. While direct comparative data on the parent compounds is scarce, the available information on their derivatives suggests distinct mechanistic profiles. Derivatives of this compound show potential as inhibitors of TLR signaling, a key pathway in innate immunity and inflammation. In contrast, the anti-inflammatory action of 4-aminophenol is mediated through its metabolite AM404, which modulates the endocannabinoid system and COX pathways, in addition to inhibiting NF-κB.

The quantitative data, although limited to derivatives, provides a valuable starting point for further investigation. Future research should focus on direct, head-to-head comparisons of the parent molecules in standardized assays to elucidate their relative potencies and therapeutic potential. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers to design and execute such studies, ultimately contributing to the development of novel therapeutics based on these versatile phenolic scaffolds.

References

Comparative Anticancer Activity of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anticancer activities of various 4-(Pyrrolidin-1-yl)phenol derivatives, drawing upon recent scientific literature. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data, methodologies, and mechanistic insights.

Quantitative Data Summary

The anticancer efficacy of this compound derivatives has been evaluated against a range of cancer cell lines. The following tables summarize the cytotoxic activities, primarily presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, as reported in various studies.

Table 1: Cytotoxicity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [1][2][3][4][5]

CompoundProstate Cancer (PPC-1) EC50 (µM)Melanoma (IGR39) EC50 (µM)Triple-Negative Breast Cancer (MDA-MB-231) EC50 (µM)
Derivative 1 2.5 - 20.22.5 - 20.2> 100
Derivative 2 2.5 - 20.22.5 - 20.2> 100
Derivative 3 2.5 - 20.22.5 - 20.2> 100
Derivative 4 2.5 - 20.22.5 - 20.2> 100

Note: The study from which this data is extracted identifies four promising compounds within a larger series, with EC50 values falling within the indicated range for PPC-1 and IGR39 cell lines. These compounds were generally less active against the MDA-MB-231 cell line.[1][3][4][5]

Table 2: Anticancer Activity of Various Pyrrolidine and Phenol Derivatives

DerivativeCancer Cell Line(s)IC50/EC50 ValueReference
4-(Pyrrolidine-2,5-dione-1-yl)phenol (PDP)Colon Cancer (HT-29)Micromolar inhibitory activity[6]
Galloyl pyrrolidine derivativeGelatinase (MMP-2 and -9)0.9 nM[7]
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenolHuman Osteosarcoma50.5 ± 3.8 µM[8]
Pyrrolidine compoundBreast Cancer (MCF-7)100 µM[9]
N-(2-morpholinoethyl)-4-aminophenolHuman Melanoma (HBL)20 µg/ml[10]
Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenolHuman Melanoma (LND1)2 µg/ml[10]
4-methyl-2,6-bis(1-phenylethyl)phenolBreast Cancer (MDA-MB 231), Glioma (C6), Colon Cancer (HCT-15, LoVo)Strong anti-proliferative activity

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12] Incubate the plate for 1.5 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12] Incubate for 15 minutes at 37°C with shaking.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[12]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][14][15][16]

  • Cell Preparation: After treatment with the test compounds, harvest the cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Wound Healing (Scratch) Assay for Cell Migration

This in vitro assay is used to study collective cell migration.[10][17][18][19]

  • Cell Monolayer Formation: Seed cells in a 6-well plate and grow them to confluence.

  • Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Image Acquisition (Time 0): Capture images of the scratch at time 0.

  • Incubation and Treatment: Incubate the cells with the test compounds or control medium.

  • Image Acquisition (Time X): Capture images of the same fields at subsequent time points (e.g., 24 hours).

  • Data Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.

4. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][8][9][20][21]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • RNAse Treatment: Treat the fixed cells with RNase A to ensure that only DNA is stained.

  • PI Staining: Stain the cells with a propidium iodide solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Interpretation: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Insights and Signaling Pathways

The anticancer effects of this compound derivatives are attributed to various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Inhibition of Matrix Metalloproteinases (MMPs)

Certain galloyl pyrrolidine derivatives have been shown to be potent inhibitors of gelatinases, specifically MMP-2 and MMP-9.[7] These enzymes are crucial for the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. By inhibiting MMP-2 and MMP-9, these derivatives can potentially suppress cancer cell migration and invasion.

MMP_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Pro-MMP-2/9 Pro-MMP-2/9 Active MMP-2/9 Active MMP-2/9 Pro-MMP-2/9->Active MMP-2/9 Activation ECM Degradation ECM Degradation Active MMP-2/9->ECM Degradation Catalyzes Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis Leads to Pyrrolidine Derivative Pyrrolidine Derivative Pyrrolidine Derivative->Active MMP-2/9 Inhibits

Inhibition of MMP-2/9 by Pyrrolidine Derivatives

Induction of Apoptosis

Several phenolic compounds, including derivatives of this compound, have been observed to induce apoptosis in cancer cells. This programmed cell death can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

Apoptosis_Induction cluster_0 Apoptotic Stimuli cluster_1 Apoptotic Pathways Pyrrolidine_Derivative This compound Derivative Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Pyrrolidine_Derivative->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Pyrrolidine_Derivative->Extrinsic_Pathway Caspase_Activation Caspase_Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Induction of Apoptosis by this compound Derivatives

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols.

MTT Assay Workflow

MTT_Assay_Workflow cluster_workflow MTT Assay start Start A Seed Cells in 96-well Plate start->A end End B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance E->F F->end Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay start Start A Treat Cells with Compounds start->A end End B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F F->end

References

Unlocking the Therapeutic Potential of 4-(Pyrrolidin-1-yl)phenol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structure-activity relationships (SAR) of 4-(pyrrolidin-1-yl)phenol analogs reveals critical insights for the design of novel therapeutic agents. While a comprehensive SAR study on a unified series of these specific analogs is not extensively documented in publicly available literature, by examining structurally related compounds and general principles of medicinal chemistry, we can infer key trends and guide future drug discovery efforts in this area. This guide provides a comparative overview of the reported biological activities of compounds featuring the this compound scaffold and its derivatives, alongside detailed experimental protocols for their evaluation.

The this compound moiety serves as a versatile scaffold in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.[1] The core structure presents multiple points for chemical modification, namely the phenolic hydroxyl group, the aromatic ring, and the pyrrolidine ring, making it an attractive starting point for generating libraries of novel compounds.[1]

Comparative Biological Activity of this compound Analogs and Related Structures

Compound IDCore StructureModificationsCancer Cell LineIC50 (µM)Reference
1 4-(Pyrrolidine-2,5-dione-1-yl)phenolSuccinimide fused to phenolHT-29 (Colon)Not specified, but showed significant inhibition[2]
2 N-(p-coumaroyl)pyrrolidineAmide linkage, no phenol -OHP388 (Murine Leukemia)53.46 µg/mL[3]
3 N-caffeoylpyrrolidineAmide linkage, catechol instead of phenolP388 (Murine Leukemia)11.35 µg/mL[3]

Inference from Related Structures:

  • Substitution on the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can significantly impact biological activity. For instance, in a series of pyrrolidine-based choline kinase inhibitors, the nature and length of the linker attached to the pyrrolidine nitrogen were critical for both enzymatic inhibition and antiproliferative effects.[1]

  • Modification of the Phenolic Hydroxyl Group: The phenolic -OH group is a key site for modification, potentially through etherification or esterification, to modulate physicochemical properties such as lipophilicity and bioavailability. Its presence is often crucial for antioxidant activity and for forming hydrogen bonds with biological targets.

  • Aromatic Ring Substitution: Introducing substituents on the phenyl ring can influence electronic properties and steric interactions with target proteins. Electron-withdrawing or electron-donating groups can alter the pKa of the phenol and the overall reactivity of the molecule.

Experimental Protocols

To ensure the reproducibility and comparability of SAR studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used to evaluate the biological activity of this compound analogs.

1. MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[4]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration should be <0.5%). Control wells receive DMSO alone.

    • After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Kinase Inhibition Assay

Given that many anticancer agents target protein kinases, evaluating the inhibitory activity of new compounds against specific kinases is crucial.

  • Reagents: Recombinant human kinases, appropriate peptide substrates, and ATP.

  • Assay Procedure (Example using a generic kinase):

    • The kinase reaction is performed in a buffer containing the recombinant kinase, the peptide substrate, and the test compound at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at 30°C, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by detecting a labeled phosphate group.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the SAR Workflow and Signaling Pathways

To conceptualize the process of a structure-activity relationship study and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Compound Lead Compound (this compound) Analog_Synthesis Analog Synthesis (Modification of R1, R2, R3) Lead_Compound->Analog_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assays) Analog_Synthesis->In_Vitro_Screening Target_Identification Target Identification (e.g., Kinase Profiling) In_Vitro_Screening->Target_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Target_Identification->In_Vivo_Studies SAR_Analysis SAR Analysis (Identify Key Moieties) In_Vivo_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Final_Candidate Candidate Drug Lead_Optimization->Final_Candidate

A typical workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase PI3K PI3K Receptor_Kinase->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Compound This compound Analog Compound->Kinase_Inhibition

A hypothetical signaling pathway inhibited by a this compound analog.

References

A Comparative Analysis of the In Vitro Cytotoxicity of Novel Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic performance of various pyrrolidine-containing compounds against several cancer cell lines. The information presented is supported by experimental data from recent studies and includes detailed methodologies for the key experiments cited.

The pyrrolidine scaffold is a prominent structural motif in a vast array of biologically active compounds, including many approved drugs.[1] Its unique stereochemical properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. This has led to extensive research into the synthesis and evaluation of novel pyrrolidine derivatives as potential therapeutic agents, particularly in the field of oncology. This guide synthesizes recent findings on the in vitro cytotoxicity of these compounds, offering a comparative overview to inform future drug discovery efforts.

Comparative Cytotoxicity Data

The cytotoxic activity of various pyrrolidine-containing compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. The data below, summarized from multiple studies, highlights the IC50 values of several promising pyrrolidine derivatives.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Polysubstituted Pyrrolidines3hHCT116 (Colon)2.9 - 16[2]
3kHCT116 (Colon), HL60 (Leukemia) & others2.9 - 16[2]
Spirooxindole Pyrrolidine5fA549 (Lung)1.2 ± 0.412 (48h)[3]
5eA549 (Lung)3.48 ± 1.32 (48h)[3]
4gA549 (Lung)3.814 ± 0.02 (48h)[3]
4bA549 (Lung)3.814 ± 0.02 (48h)[3]
4aA549 (Lung)3.814 ± 0.02 (48h)[3]
Diphenylamine-Pyrrolidin-2-one-HydrazoneIndole derivative 14IGR39 (Melanoma)10.40 ± 1.35[4]
PPC-1 (Prostate)~19[4]
MDA-MB-231 (Breast)19.77 ± 1.86[4]
Pyrrolidine-Thiazole DerivativesCompound 51aL929 (non-cancerous fibroblast)Non-toxic at tested concentrations[5]
Pyrrolidine-based Mcl-1 InhibitorsCompound 21MDA-MB-231 (Breast), PC-3 (Prostate)Good antiproliferative activities (Ki=0.53µM for Mcl-1)[6]

Experimental Protocols

The in vitro cytotoxicity of the pyrrolidine-containing compounds was primarily assessed using colorimetric assays that measure cell viability and proliferation. The most commonly employed methods are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine-containing compounds. A vehicle control (e.g., DMSO) is also included.[9]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following incubation, an MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 3-4 hours.[7]

  • Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon cell lysis.[2][4]

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Supernatant Collection: After the incubation period, the culture supernatant from each well is carefully transferred to a new 96-well plate.[10]

  • LDH Reaction: A reaction mixture containing the necessary substrates for the LDH enzyme is added to the supernatant.[10]

  • Incubation: The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[11]

  • Data Analysis: The amount of LDH released, and therefore the level of cytotoxicity, is calculated by comparing the absorbance of the treated wells to that of control wells (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells).[10]

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action of these cytotoxic compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add Pyrrolidine Compounds (various concentrations) seed->treat incubate Incubate (24-72h) treat->incubate assay_choice MTT or LDH Assay incubate->assay_choice mtt_add Add MTT Reagent ldh_supernatant Collect Supernatant mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan (DMSO) mtt_incubate->mtt_solubilize measure Measure Absorbance mtt_solubilize->measure ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_incubate->measure calculate Calculate % Viability measure->calculate ic50 Determine IC50 calculate->ic50

Experimental workflow for in vitro cytotoxicity testing.

Many pyrrolidine-containing compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Pyrrolidine Compound (as ligand/stressor) receptor Death Receptors (e.g., FAS, TRAIL) ligand->receptor stress Intracellular Stress ligand->stress disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2 Bcl-2 Family Modulation (e.g., Mcl-1 Inhibition) caspase8->bcl2 Crosstalk (via Bid) caspase3 Caspase-3 Activation caspase8->caspase3 stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Simplified signaling pathway for apoptosis induction.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have delved into the mechanisms by which pyrrolidine derivatives induce cytotoxicity. A common finding is the induction of apoptosis. For instance, some polysubstituted pyrrolidines have been shown to cause cell cycle arrest at the G0/G1 phase, followed by time- and dose-dependent cellular apoptosis in HCT116 and HL60 cells.[2]

The apoptotic process can be initiated through either the extrinsic or intrinsic pathway. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Some pyrrolidine derivatives have been found to inhibit anti-apoptotic proteins like Mcl-1, a member of the Bcl-2 family.[6] This inhibition leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The compounds highlighted in this guide demonstrate a range of cytotoxic potencies against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range. The primary mechanism of action appears to be the induction of apoptosis, often involving cell cycle arrest and modulation of key signaling pathways. The detailed experimental protocols and visual representations of the workflow and signaling pathways provided herein serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of pyrrolidine-based cancer therapeutics. Further research is warranted to optimize the efficacy and selectivity of these promising compounds.

References

A Comparative Guide to the Synthetic Routes of 4-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Pyrrolidin-1-yl)phenol is a valuable chemical intermediate in the synthesis of various pharmacologically active compounds. Its phenol and pyrrolidine moieties provide a versatile scaffold for drug design and development. This guide presents a comparative analysis of the common synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Reagents/Catalysts Typical Reaction Conditions Reported Yield Advantages Disadvantages
Route 1: Nucleophilic Aromatic Substitution (SNAr) 4-Fluorophenol, PyrrolidineBase (e.g., K₂CO₃)High temperature (e.g., 140 °C), Polar aprotic solvent (e.g., DMSO)Moderate to HighSimple, one-step reaction.Requires high temperatures.
Route 2: Buchwald-Hartwig Amination 4-Halophenol (e.g., 4-Bromophenol), PyrrolidinePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)Moderate temperature (e.g., 100 °C), Anhydrous solvent (e.g., Toluene)HighBroad substrate scope, milder conditions than some SNAr.Requires expensive and air-sensitive catalysts and ligands.
Route 3: Alkylation of 4-Aminophenol 4-Aminophenol, 1,4-Dihalobutane (e.g., 1,4-Dibromobutane)Base (e.g., K₂CO₃)Moderate temperature, Solvent (e.g., DMF)VariableReadily available starting materials.Potential for side reactions and lower yields.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of a halide, typically fluoride, from an activated aromatic ring by the nucleophilic pyrrolidine. The reaction is generally straightforward but often requires elevated temperatures to proceed efficiently.

Experimental Protocol

To a solution of 4-fluorophenol (1.0 eq) in dimethyl sulfoxide (DMSO), potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq) are added. The reaction mixture is heated to 140 °C and stirred for 30 minutes. After cooling to room temperature, water is added to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

SNAr_Route 4-Fluorophenol 4-Fluorophenol Reaction SNAr 4-Fluorophenol->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction K2CO3 K2CO3 K2CO3->Reaction Base DMSO DMSO DMSO->Reaction Solvent Heat Heat Heat->Reaction 140 °C This compound This compound Reaction->this compound

Figure 1. Nucleophilic Aromatic Substitution Pathway.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method offers a versatile and often milder alternative to traditional amination reactions.

Experimental Protocol

In an oven-dried Schlenk tube, 4-bromophenol (1.0 eq), pyrrolidine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand such as XPhos (0.04 eq) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is then added, and the reaction mixture is heated to 100 °C with stirring for the prescribed time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

Buchwald_Hartwig_Route 4-Bromophenol 4-Bromophenol Reaction Buchwald-Hartwig Coupling 4-Bromophenol->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Pd_Catalyst Pd₂(dba)₃/XPhos Pd_Catalyst->Reaction Catalyst Base NaO-t-Bu Base->Reaction Solvent Toluene Solvent->Reaction This compound This compound Reaction->this compound

Figure 2. Buchwald-Hartwig Amination Pathway.

Route 3: Alkylation of 4-Aminophenol

This approach involves the construction of the pyrrolidine ring directly onto the 4-aminophenol scaffold through a double alkylation reaction with a 1,4-dihalobutane.

Experimental Protocol

A mixture of 4-aminophenol (1.0 eq), 1,4-dibromobutane (1.1 eq), and an excess of a base such as potassium carbonate (3.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) is heated with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved through column chromatography.

Alkylation_Route 4-Aminophenol 4-Aminophenol Reaction N-Alkylation 4-Aminophenol->Reaction 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction This compound This compound Reaction->this compound

Figure 3. Alkylation of 4-Aminophenol Pathway.

Conclusion

The choice of synthetic route for this compound will depend on several factors including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.

  • The Nucleophilic Aromatic Substitution (SNAr) route is a simple and direct method, well-suited for smaller-scale syntheses where the higher reaction temperature is manageable.

  • The Buchwald-Hartwig Amination offers a more modern and often higher-yielding approach that can be performed under milder conditions, making it attractive for more complex substrates or larger-scale production, despite the higher cost of the catalyst system.

  • The Alkylation of 4-Aminophenol provides a classical approach utilizing readily available starting materials, though it may require more optimization to control side reactions and achieve high yields.

Researchers should carefully consider these factors to select the most efficient and cost-effective method for their specific application.

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-(Pyrrolidin-1-yl)phenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the three positional isomers of (Pyrrolidin-1-yl)phenol: 2-(Pyrrolidin-1-yl)phenol, 3-(Pyrrolidin-1-yl)phenol, and 4-(Pyrrolidin-1-yl)phenol. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), and provides standardized experimental protocols for obtaining such data.

Spectroscopic Data Summary

Spectroscopic Technique2-(Pyrrolidin-1-yl)phenol3-(Pyrrolidin-1-yl)phenolThis compound
¹H NMR (ppm) Aromatic Protons: Multiplets in the range of 6.7-7.2 ppm. The proximity of the pyrrolidine ring to the hydroxyl group in the ortho position is expected to lead to more complex splitting patterns and slight downfield shifts for adjacent protons. Pyrrolidine Protons: Multiplets around 3.0-3.4 ppm (N-CH₂) and 1.9-2.1 ppm (-CH₂-). Phenolic Proton: A broad singlet, typically between 5.0-9.0 ppm, highly dependent on solvent and concentration.Aromatic Protons: Multiplets in the range of 6.6-7.1 ppm. The meta-substitution pattern will result in distinct splitting patterns for the aromatic protons. Pyrrolidine Protons: Multiplets around 3.2-3.6 ppm (N-CH₂) and 1.9-2.2 ppm (-CH₂-). Phenolic Proton: A broad singlet, typically between 5.0-9.0 ppm.Aromatic Protons: Two distinct doublets in the range of 6.7-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring. Pyrrolidine Protons: Multiplets around 3.2-3.3 ppm (N-CH₂) and 1.9-2.0 ppm (-CH₂-). Phenolic Proton: A broad singlet, typically between 8.0-9.5 ppm.
¹³C NMR (ppm) Aromatic Carbons: Signals in the range of 115-155 ppm. The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the pyrrolidine nitrogen (C-N) will be significantly deshielded. Pyrrolidine Carbons: Signals around 48-52 ppm (N-CH₂) and 24-26 ppm (-CH₂-).Aromatic Carbons: Signals in the range of 105-160 ppm. The chemical shifts will be influenced by the meta-position of the substituents. Pyrrolidine Carbons: Signals around 47-51 ppm (N-CH₂) and 25-27 ppm (-CH₂-).Aromatic Carbons: Four distinct signals in the aromatic region (approx. 115-155 ppm). The carbon attached to the hydroxyl group (C-OH) is typically observed at a downfield chemical shift of approximately 155 ppm. The carbon attached to the nitrogen atom (C-N) also appears in the downfield aromatic region. Pyrrolidine Carbons: Signals around 48-50 ppm (N-CH₂) and 25-26 ppm (-CH₂-).
IR Spectroscopy (cm⁻¹) O-H Stretch: Broad band around 3200-3600 cm⁻¹. Intramolecular hydrogen bonding between the phenolic -OH and the pyrrolidine nitrogen may result in a broader and shifted peak compared to the other isomers. C-N Stretch: Around 1200-1350 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.O-H Stretch: Broad band around 3200-3600 cm⁻¹. C-N Stretch: Around 1200-1350 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group. C-N Stretch: A peak around 1200-1350 cm⁻¹ corresponding to the tertiary amine. Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (m/z) Molecular Ion [M]⁺: Expected at m/z 163. A prominent molecular ion peak is anticipated. Major Fragments: Fragmentation is likely to involve the loss of ethylene (m/z 28) from the pyrrolidine ring, leading to a fragment at m/z 135. Cleavage of the entire pyrrolidine ring could also occur.Molecular Ion [M]⁺: Expected at m/z 163. A stable molecular ion peak is expected. Major Fragments: Similar to the other isomers, fragmentation pathways involving the pyrrolidine ring are expected, such as the loss of ethylene.Molecular Ion [M]⁺: The molecular ion peak is observed at m/z 163, corresponding to the molecular weight of the compound (C₁₀H₁₃NO). Major Fragments: Common fragmentation patterns include the loss of a hydrogen atom, and cleavage of the pyrrolidine ring.[1] A key fragmentation pathway for α-pyrrolidinophenones involves the loss of the pyrrolidine neutral (71 Da).[2]
UV-Vis Spectroscopy (λmax, nm) The position of the pyrrolidine group ortho to the hydroxyl group may lead to a slight red shift (bathochromic shift) in the absorption maximum compared to phenol due to increased conjugation and potential intramolecular hydrogen bonding.The meta-substitution is expected to have a smaller effect on the UV-Vis absorption spectrum compared to the ortho and para isomers. The absorption maximum is likely to be similar to that of phenol.The para-substitution with the electron-donating pyrrolidine group is expected to cause a significant red shift in the absorption maximum compared to phenol, due to extended conjugation.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of (Pyrrolidin-1-yl)phenol isomers. Instrument parameters should be optimized for the specific compound and desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shift of the phenolic proton.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition:

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

    • Use the pure solvent as a blank to zero the spectrophotometer.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion. Aromatic alcohols often show a prominent molecular ion peak.[1]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Check (TLC, HPLC) Synthesis->Purity MS Mass Spectrometry (MS) Determine Molecular Weight Purity->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purity->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Purity->NMR UV UV-Vis Spectroscopy Analyze Electronic Transitions Purity->UV Data_Integration Integrate Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration UV->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Confirmation Confirm Structure Structure_Proposal->Confirmation Final_Report Final_Report Confirmation->Final_Report Final Report & Publication

Caption: A logical workflow for the characterization of organic compounds.

References

Unveiling the Molecular Mechanisms of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-(Pyrrolidin-1-yl)phenol Derivatives' Performance in Modulating Key Cellular Signaling Pathways.

The this compound scaffold has emerged as a versatile pharmacophore, giving rise to derivatives with a wide array of biological activities. Validating the precise mechanism of action is a critical step in the development of these compounds as potential therapeutic agents. This guide provides a comparative analysis of their performance against other established modulators, supported by experimental data and detailed protocols for key validation assays. We will focus on two prominent mechanisms of action: kinase inhibition and modulation of Toll-like receptor (TLR) signaling .

Section 1: Kinase Inhibition Profile

Certain derivatives of the this compound class, particularly those with a fused pyrimidine ring system, have demonstrated potent inhibitory activity against various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Comparative Performance of Kinase Inhibitors

Here, we compare the inhibitory potency of a pyrido[2,3-d]pyrimidin-7-one derivative containing the this compound moiety against other known kinase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.

Compound/AlternativeTarget KinaseIC50 (nM)Reference
Exemplified Pyrido[2,3-d]pyrimidin-7-one CK2 6000 [1]
Axitinib PLK4 4.2 [2]
CFI-400945 PLK4 ~1 (biochemical) [3][4]
ORIC PLK4 Inhibitor (Ex 35) PLK4 0.34 [5]
ORIC PLK4 Inhibitor (unnamed) PLK4 1 [6]
Experimental Protocols for Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescent-based assay with a high dynamic range and is suitable for high-throughput screening.[7][8][9][10][11]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[7][11]

  • Procedure:

    • Perform the kinase reaction in a multiwell plate with the kinase, substrate, ATP, and the test compound (e.g., a this compound derivative).

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[8][10]

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.[8][10]

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

2. LanthaScreen™ TR-FRET Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be configured as either a binding assay or an activity assay.

  • Principle (Binding Assay): This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[1][12]

  • Procedure (Binding Assay):

    • Prepare a solution containing the kinase and a europium-labeled anti-tag antibody.

    • In a multiwell plate, add the test compound, the kinase/antibody solution, and the fluorescently labeled tracer.

    • Incubate at room temperature for 60 minutes.[12]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • The IC50 is calculated from the ratio of the acceptor to donor emission signals.

Signaling Pathway and Experimental Workflow

Kinase_Inhibition_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Validation start Start: Compound Library (incl. This compound derivatives) assay_prep Prepare Kinase Assay (e.g., ADP-Glo or LanthaScreen) start->assay_prep incubation Incubate with Kinase, Substrate, and ATP assay_prep->incubation readout Measure Signal (Luminescence or TR-FRET) incubation->readout data_analysis Data Analysis: Calculate IC50 Values readout->data_analysis comparison Compare Potency with Alternative Inhibitors data_analysis->comparison

Caption: Workflow for validating kinase inhibitors.

Section 2: Modulation of Toll-Like Receptor (TLR) Signaling

Certain this compound derivatives have been shown to possess anti-inflammatory properties by inhibiting Toll-like receptor (TLR) signaling pathways. Specifically, derivatives like 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) have been demonstrated to suppress TLR4 signaling.[13][14]

Comparative Performance of TLR Signaling Modulators

The following table compares the inhibitory effects of a this compound derivative and other known TLR signaling inhibitors on the production of inflammatory mediators.

Compound/AlternativeTarget/AssayEffect/IC50Reference
1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) TLR4 Dimerization Inhibition [14]
NF-κB & IRF3 Activation Inhibition [13]
Resveratrol Derivative (Compound 16) NO Production 1.35 µM [15]
IL-6 Production 1.12 µM [15]
TNF-α Production 1.92 µM [15]
Curcumin COX-2 Activity ~15 µM [16]
ST2825 MyD88 Dimerization ~5-10 µM for 40-80% inhibition [17]
Cell Proliferation (PDAC cells) ~5-10 µmol/l [18]
Experimental Protocols for TLR Signaling Assays

1. NF-κB Luciferase Reporter Assay

This assay measures the activity of the transcription factor NF-κB, a key downstream effector of TLR signaling.

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, and the resulting luminescence is proportional to NF-κB activity.[19][20][21][22][23]

  • Procedure:

    • Seed cells (e.g., HEK293 or HeLa) in a 96-well plate.

    • Transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • After 24 hours, treat the cells with a TLR agonist (e.g., LPS for TLR4) in the presence or absence of the test compound.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[21][22]

    • The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.

2. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to determine if two proteins interact within a cell, such as the interaction between TLR4 and its adaptor protein MyD88.

  • Principle: An antibody specific to a known protein (the "bait") is used to pull down this protein from a cell lysate. If another protein (the "prey") is part of a complex with the bait protein, it will also be pulled down and can be detected by Western blotting.[24][25][26][27][28]

  • Procedure:

    • Treat cells with the TLR agonist and the test compound.

    • Lyse the cells using a gentle lysis buffer to preserve protein complexes.

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[28]

    • Incubate the lysate with an antibody specific to the bait protein (e.g., anti-TLR4).

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the proteins from the beads and analyze the presence of the prey protein (e.g., MyD88) by Western blotting using a specific antibody.

Signaling Pathway and Experimental Workflow

TLR_Signaling_Pathway cluster_pathway TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation FPP This compound derivative (FPP) FPP->TLR4 Inhibits dimerization ST2825 ST2825 ST2825->MyD88 Inhibits dimerization

Caption: Simplified TLR4 signaling pathway and points of inhibition.

Conclusion

This guide provides a framework for validating the mechanism of action of this compound derivatives, focusing on kinase inhibition and TLR signaling modulation. The presented data and protocols offer a starting point for researchers to objectively compare the performance of these novel compounds against established alternatives. Further investigation is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of molecules.

References

Comparative Cross-Reactivity Analysis of 4-(Pyrrolidin-1-yl)phenol Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of the cross-reactivity and off-target interactions of 4-(Pyrrolidin-1-yl)phenol analogs. The data herein is compiled from various studies to offer insights into the selectivity profiles of this chemical scaffold, aiding in the early stages of drug discovery and lead optimization.

Executive Summary

The this compound scaffold is a versatile starting point for the development of novel therapeutics targeting a range of biological entities. However, understanding the potential for off-target interactions is crucial for mitigating adverse effects and ensuring clinical success. This guide summarizes the available quantitative data on the cross-reactivity of several analogs, details the experimental methodologies for key assays, and provides a visual representation of a typical cross-reactivity screening workflow. The compiled data indicates that modifications to the this compound core can significantly influence selectivity, with analogs demonstrating activity at monoamine transporters, G-protein coupled receptors (GPCRs), and enzymes.

Data Presentation: Cross-Reactivity of this compound Analogs

The following table summarizes the binding affinities and functional activities of various analogs containing the pyrrolidine and/or phenol moieties. It is important to note that this data is collated from different studies and direct comparison should be made with caution.

Compound/Analog ClassPrimary Target(s)Off-Target(s)Quantitative Data (Kᵢ/IC₅₀, nM)Reference(s)
Pyrovalerone Analogs Dopamine Transporter (DAT), Norepinephrine Transporter (NET)Serotonin Transporter (SERT), 5HT₁ₐ, 5HT₁ₑ, 5HT₁ₑ, D₁, D₂, D₃ ReceptorsDAT: High PotencyNET: High PotencySERT: Low PotencyReceptors: Inactive[1]
PF-04455242 κ-opioid receptor (KOR)μ-opioid receptor (MOR), δ-opioid receptor (DOR)KOR (human): 3 nMMOR (human): 64 nMDOR: >4000 nM[2]
1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine Derivatives Melanin-concentrating hormone receptor-1 (MCH-R1)Not specifiedLead Compound Kᵢ: 2.3 nM[3]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of cross-reactivity data. Below are protocols for key experiments typically employed in the pharmacological profiling of novel compounds.

Radioligand Binding Assays for GPCRs

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2]

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • A specific radioligand for the target receptor (e.g., [³H]-diprenorphine for opioid receptors).

    • Test compounds (this compound analogs).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Separate the bound and free radioligand by rapid filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).

    • The IC₅₀ value is then converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[1]

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[1]

  • Objective: To determine the IC₅₀ value of a test compound for inhibiting dopamine, norepinephrine, or serotonin uptake.

  • Materials:

    • Cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

    • Radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).

    • Test compounds.

    • Assay buffer.

    • Cell harvester and scintillation counter.

  • Procedure:

    • Plate the transporter-expressing cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add the radiolabeled neurotransmitter and incubate for a specific time (e.g., 10 minutes at room temperature).

    • Terminate the uptake by washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is determined as the IC₅₀ value.

Enzyme Inhibition Assay (e.g., Leukotriene A₄ Hydrolase)

This assay is used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

  • Objective: To determine the IC₅₀ of a test compound for an enzyme.

  • Materials:

    • Purified recombinant enzyme (e.g., human LTA₄ hydrolase).

    • Enzyme substrate (e.g., LTA₄).

    • Test compounds.

    • Assay buffer.

    • A method to detect the product of the enzymatic reaction (e.g., HPLC or a fluorescent probe).

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and quantify the amount of product formed.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the enzyme activity is determined as the IC₅₀ value.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the cross-reactivity profiling of this compound analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cross-Reactivity Screening cluster_2 Data Analysis & Interpretation cluster_3 Lead Optimization A Design of this compound Analogs B Chemical Synthesis A->B C Purification & Structural Verification (NMR, MS) B->C D Primary Target Assay C->D E Secondary Pharmacology Panel (e.g., GPCRs, Ion Channels, Kinases) D->E F Functional Assays for Hits E->F G Determination of IC50/Ki Values F->G H Selectivity Profiling G->H I Structure-Activity Relationship (SAR) Analysis H->I J Selection of Lead Candidates with Optimal Selectivity I->J K Further Preclinical Development J->K

Caption: Workflow for Cross-Reactivity Profiling of Novel Chemical Entities.

G Analog Analog Primary_Target Primary Target Analog->Primary_Target High Affinity Off_Target_1 Off-Target: GPCRs Analog->Off_Target_1 Variable Affinity Off_Target_2 Off-Target: Ion Channels Analog->Off_Target_2 Variable Affinity Off_Target_3 Off-Target: Enzymes Analog->Off_Target_3 Variable Affinity Off_Target_4 Off-Target: Transporters Analog->Off_Target_4 Variable Affinity Therapeutic_Effect Desired Therapeutic Effect Primary_Target->Therapeutic_Effect Adverse_Effects Potential Adverse Effects Off_Target_1->Adverse_Effects Off_Target_2->Adverse_Effects Off_Target_3->Adverse_Effects Off_Target_4->Adverse_Effects

Caption: Conceptual Framework of On-Target vs. Off-Target Activity.

References

4-(Pyrrolidin-1-yl)phenol: A Bioisosteric Alternative to Traditional Phenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug development, the strategic modification of bioactive molecules to enhance their efficacy and pharmacokinetic profiles is a cornerstone of medicinal chemistry. One common challenge is the metabolic liability of phenolic groups, which are susceptible to rapid glucuronidation and sulfation, leading to poor oral bioavailability and short duration of action. The concept of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity while altering physicochemical properties, offers a powerful solution. This guide provides a comparative analysis of 4-(pyrrolidin-1-yl)phenol as a bioisostere for other phenolic compounds, supported by experimental data, detailed protocols, and pathway visualizations.

The Rationale for Phenol Bioisosteres

Phenolic hydroxyl groups are prevalent in many pharmacologically active compounds, often playing a crucial role in binding to biological targets through hydrogen bonding. However, their metabolic instability presents a significant hurdle in drug design. Bioisosteric replacement aims to mitigate these issues by substituting the phenol with a group that mimics its hydrogen bonding capabilities and steric profile but is less prone to metabolic conjugation.

Comparative Analysis: Enhancing Kinase Inhibition

To illustrate the utility of this compound as a bioisostere, we present a case study based on the development of platelet-derived growth factor receptor (PDGFr) tyrosine kinase inhibitors. In a series of 4-phenoxyquinoline derivatives, the substitution at the 4-position of the phenoxy group was explored to optimize inhibitory activity. While a direct comparison with the unsubstituted phenol is not available in the cited literature, a comparison between a 4-amino substituted analog and the more complex 4-(pyrrolidin-1-yl)carbonyl substituted analog provides insight into the impact of substitutions at this position.

CompoundStructurePDGFr Autophosphorylation IC50 (µM)[1]EGFr Autophosphorylation IC50 (µM)[1]
Ki6783 4-(4-aminophenoxy)quinoline0.13>100
Ki6945 4-(4-(pyrrolidine-1-carbonyl)phenoxy)quinoline0.050>100

Table 1: Comparison of PDGFr and EGFr inhibitory activity of 4-phenoxyquinoline derivatives.

The data indicates that substitution at the 4-position of the phenoxy ring can significantly enhance potency against PDGFr while maintaining selectivity over EGFr. The pyrrolidine-containing compound, Ki6945, demonstrates a greater than two-fold increase in potency compared to the amino-substituted analog, Ki6783. This suggests that the pyrrolidinyl moiety contributes favorably to the binding interaction, potentially through additional hydrophobic or van der Waals interactions within the kinase binding pocket.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (PDGFr Autophosphorylation)

This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against PDGFr autophosphorylation.

1. Cell Culture and Lysate Preparation:

  • NIH 3T3 cells overexpressing PDGFr are cultured to near confluency.
  • Cells are serum-starved for 24 hours prior to the experiment.
  • Cells are stimulated with platelet-derived growth factor (PDGF) to induce receptor autophosphorylation.
  • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the receptor.

2. Kinase Inhibition Assay:

  • The cell lysate containing the activated PDGFr is aliquoted into a 96-well plate.
  • Test compounds, including the reference compound and experimental molecules, are serially diluted and added to the wells.
  • The plate is incubated to allow for the binding of the inhibitors to the kinase.
  • ATP is added to initiate the kinase reaction.

3. Detection of Phosphorylation:

  • The level of PDGFr autophosphorylation is quantified using an enzyme-linked immunosorbent assay (ELISA).
  • A primary antibody specific for phosphotyrosine is used to capture the phosphorylated receptor.
  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent).
  • The signal intensity is measured using a plate reader.

4. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
  • The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Kinase Inhibition Assay cluster_detection Detection cluster_analysis Data Analysis cell_culture Culture NIH 3T3 cells (PDGFr overexpression) serum_starve Serum starve for 24h cell_culture->serum_starve pdgf_stim Stimulate with PDGF serum_starve->pdgf_stim cell_lysis Lyse cells pdgf_stim->cell_lysis add_lysate Aliquot cell lysate to 96-well plate cell_lysis->add_lysate add_compounds Add serially diluted test compounds add_lysate->add_compounds incubation Incubate add_compounds->incubation add_atp Add ATP to start reaction incubation->add_atp elisa Perform ELISA for phosphotyrosine add_atp->elisa read_plate Read plate signal elisa->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic properties of a compound following oral administration in rats.

1. Animal Handling and Dosing:

  • Male Wistar rats are used for the study.
  • Animals are fasted overnight prior to dosing.
  • The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
  • A single oral dose of the compound is administered via gavage.

2. Blood Sampling:

  • Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Sample Analysis:

  • The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • A standard curve is prepared using known concentrations of the compound in blank plasma.

4. Pharmacokinetic Parameter Calculation:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
  • Cmax: Maximum plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC: Area under the plasma concentration-time curve.
  • t1/2: Elimination half-life.
  • Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for the Platelet-Derived Growth Factor Receptor (PDGFr), a receptor tyrosine kinase. Activation of this pathway is implicated in cell proliferation, migration, and survival.

pdgfr_pathway cluster_downstream Downstream Signaling Cascades PDGF PDGF PDGFr PDGFr PDGF->PDGFr Binding Dimerization Receptor Dimerization PDGFr->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Grb2_Sos Grb2/Sos Autophosphorylation->Grb2_Sos Ras Ras Raf Raf MEK MEK ERK ERK Cell_Response Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Response Akt Akt Akt->Cell_Response PKC PKC PKC->Cell_Response

Caption: Simplified PDGFr signaling pathway.

Conclusion

The use of this compound as a bioisosteric replacement for traditional phenolic moieties represents a promising strategy in drug design. As demonstrated in the case of PDGFr inhibitors, this substitution can lead to enhanced biological activity while potentially overcoming the metabolic liabilities associated with phenols. The pyrrolidine ring can engage in favorable interactions within the target binding site and alter the electronic properties of the aromatic ring, thereby modulating potency and selectivity. Further investigation into the pharmacokinetic properties of compounds containing the this compound motif is warranted to fully elucidate its advantages as a phenol bioisostere. The detailed experimental protocols provided herein serve as a guide for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this valuable medicinal chemistry tool.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of 4-(Pyrrolidin-1-yl)phenol, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). As with other phenol compounds, this substance is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause severe skin burns and eye damage.[1][2][3][4][5] Always work in a well-ventilated area, preferably under a chemical fume hood.[1][4][6]

Key Safety Measures:

  • Wear protective gloves, clothing, eye, and face protection.[1][4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4]

  • Do not eat, drink, or smoke when using this product.[1][3][5]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound, like other hazardous chemicals, is regulated and must not be done through regular trash or sewer systems.[7] The following protocol outlines the approved procedure for its disposal as hazardous waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials like pipette tips, gloves, and empty containers, as hazardous waste.[6][8]

  • Segregate this waste from other chemical waste streams to prevent accidental mixing of incompatible substances.[9][10] Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.[2][11]

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[9][12][13] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

  • The container must be clearly labeled with the words "Hazardous Waste".[7][12][13]

  • The label must also include the full chemical name "this compound", the quantity of waste, the date of waste generation, the place of origin (e.g., lab and room number), and the name and contact information of the principal investigator.[7] Do not use abbreviations or chemical formulas.[7]

3. Waste Accumulation and Storage:

  • Keep the hazardous waste container securely capped at all times, except when adding waste.[9][12][13]

  • Store the waste container in a designated and well-ventilated "Satellite Accumulation Area".[9]

  • Ensure secondary containment is used to capture any potential leaks or spills.[8][12]

4. Disposal of Empty Containers:

  • A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[8][12]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[8][12]

  • After triple-rinsing and air drying, the container can be disposed of in the regular trash, with the label defaced.[8][12]

5. Arranging for Final Disposal:

  • Do not attempt to dispose of the chemical waste yourself. All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]

  • Complete a hazardous waste pickup request form as required by your institution, providing a detailed list of the waste contents.[7][13]

Quantitative Disposal Parameters

ParameterGuidelineCitation
pH of Aqueous Waste If drain disposal is permitted by EHS (rare for hazardous chemicals), the pH must be adjusted to between 5.0 and 12.5. However, for phenols, this is generally not recommended.[9][14]
Container Fill Level Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[6]
Satellite Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[8][13]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Collection cluster_storage Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Identify as Hazardous Waste B->C D Segregate from Incompatible Chemicals C->D E Use Labeled, Leak-Proof Waste Container D->E F Collect Solid & Liquid Waste, Including Contaminated Materials E->F G Keep Container Tightly Capped F->G H Store in Designated Satellite Accumulation Area G->H I Use Secondary Containment H->I J Complete Hazardous Waste Pickup Form I->J K Contact Environmental Health & Safety (EHS) J->K L Professional Removal & Disposal K->L

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(Pyrrolidin-1-yl)phenol

This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. Adherence to these procedures is critical to mitigate the significant health risks associated with this and other phenolic compounds.

Compound Overview: this compound is a derivative of phenol and should be handled with the same precautions as phenol itself. Phenolic compounds are toxic, corrosive, and can be rapidly absorbed through the skin, potentially leading to severe systemic health effects.[1][2][3][4] The anesthetic properties of phenol can mask initial skin contact, leading to a delayed appearance of severe burns.[1][2][3]

Personal Protective Equipment (PPE) Requirements

The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense when engineering controls cannot eliminate exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner layer of nitrile and an outer layer of neoprene or butyl rubber gloves. For incidental contact with dilute solutions (<10%), thick (8mil) nitrile gloves may be sufficient.[1]Phenol readily penetrates many common glove materials. Neoprene and butyl rubber offer superior resistance. Double-gloving provides an additional layer of protection.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors which can cause severe eye damage and blindness.[2][3]
Body Protection A fully buttoned, long-sleeved lab coat. A chemical-resistant apron (neoprene or butyl rubber) should be worn over the lab coat when there is a risk of splashing.[1]Protects the skin from accidental contact. Phenol can be absorbed through the skin in toxic or fatal amounts.[1][2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge (e.g., A-filter for phenol).[5]Required when working outside of a certified chemical fume hood or when aerosolization is possible.
Footwear Closed-toe shoes that cover the entire foot.Protects feet from potential spills.
Operational Plan for Handling this compound

This step-by-step protocol outlines the safe handling of this compound from preparation to disposal.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound, including weighing and solution preparation, must be performed within the fume hood.[1][2]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[2] Assemble a "Phenol First Aid Kit" containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400).[2][3]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the area where the chemical is handled.

2. Handling Procedures:

  • Weighing: If handling a powdered form, carefully weigh the required amount within the fume hood to prevent dust generation.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating mantle or water bath within the fume hood. Avoid open flames.

  • Containment: Work within a secondary containment tray to contain any potential spills.

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Glove Removal: Remove outer gloves first, followed by inner gloves, using a technique that avoids skin contact with the contaminated outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions and unused this compound must be collected as hazardous chemical waste in a clearly labeled, sealed container.[1]

  • Contaminated Materials: All disposables that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area until they are collected by environmental health and safety personnel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[2]

    • Wipe the affected area with a gauze pad soaked in PEG-300 or PEG-400.[2][3]

    • If PEG is unavailable, flush the area with copious amounts of water at a safety shower for at least 15 minutes.[5]

    • Seek immediate medical attention.[2]

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2]

    • Seek immediate medical attention.[2]

  • Inhalation:

    • Move the individual to fresh air.[1]

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Do NOT induce vomiting.[6]

    • Rinse the mouth with water.[6]

    • Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • If the spill is small, absorb it with an inert material like vermiculite or sand.[3]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

    • For large spills, contact your institution's environmental health and safety department immediately.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the logical workflow for selecting and using the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment fume_hood_check Verify Fume Hood Certification & Function risk_assessment->fume_hood_check emergency_prep Locate Safety Shower, Eyewash & Phenol First Aid Kit fume_hood_check->emergency_prep ppe_selection Select Appropriate PPE emergency_prep->ppe_selection hand_protection Hand Protection: Double Gloves (Nitrile inner, Neoprene/Butyl outer) eye_face_protection Eye/Face Protection: Chemical Goggles & Face Shield body_protection Body Protection: Lab Coat & Chemical Apron respiratory_protection Respiratory Protection: (If needed) NIOSH-approved Respirator donning Don PPE Correctly hand_protection->donning eye_face_protection->donning body_protection->donning respiratory_protection->donning handling Perform Chemical Handling in Fume Hood donning->handling disposal Dispose of Waste (Chemical & Contaminated PPE) handling->disposal end End of Procedure disposal->end

Caption: Workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidin-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-1-yl)phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.